N-(3-Methoxybenzyl)stearamide
Description
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Properties
Molecular Formula |
C26H45NO2 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]octadecanamide |
InChI |
InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h18-20,22H,3-17,21,23H2,1-2H3,(H,27,28) |
InChI Key |
SUYDJGAZOQXONR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Bioactivity of N-(3-Methoxybenzyl)stearamide in Lepidium meyenii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepidium meyenii, commonly known as Maca, is a Peruvian plant recognized for its diverse ethnobotanical applications and rich phytochemical profile. Among its unique bioactive constituents are the macamides, a class of N-benzyl fatty acid amides. This technical guide focuses on a specific macamide, N-(3-Methoxybenzyl)stearamide, detailing its discovery, biochemical properties, and therapeutic potential. This document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols for its isolation and analysis, and elucidation of its primary mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Lepidium meyenii (Maca) has a long history of traditional use in the Andean region for enhancing fertility, energy, and overall vitality. Modern scientific investigation has sought to identify the specific bioactive compounds responsible for these purported effects. A significant class of secondary metabolites unique to Maca are the macamides, which are N-benzyl derivatives of fatty acids. These compounds are believed to be formed during the post-harvest drying process of the Maca hypocotyls.
This compound is a member of this macamide family, characterized by a stearic acid moiety linked to a 3-methoxybenzylamine (B130926) group. Its discovery has been part of the broader effort to characterize the lipophilic constituents of Maca. This guide provides an in-depth exploration of this compound, from its chemical identity to its biological activities, with a focus on its potential as a therapeutic agent.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds. Due to the limited specific quantitative data for this compound in publicly available literature, data for the closely related and more extensively studied N-(3-methoxybenzyl)hexadecanamide (the palmitamide analog) is also included for comparative purposes and is duly noted.
Table 1: Bioactivity of this compound
| Bioassay | Target Organism/System | IC₅₀ Value | Reference |
| Soluble Epoxide Hydrolase (sEH) Inhibition | Human | 0.001 µM | [1][2][3] |
| Soluble Epoxide Hydrolase (sEH) Inhibition | Mouse | <0.001 µM | [1][2][3] |
*Note: The original source lists the units as µg/nM, which is unconventional. This has been interpreted as µM for consistency with standard pharmacological notation.
Table 2: Concentration of Related Macamides in Lepidium meyenii
| Compound | Maca Variety/Processing | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Total Macamides | Not Specified | 0.016 - 0.123 | HPLC-UV | |
| N-(3-methoxybenzyl)hexadecanamide | Not Specified | Not explicitly quantified, but identified | HPLC-UV-MS/MS | |
| N-benzyl-hexadecanamide | Oven-dried whole hypocotyls | ~1.16 | UPLC-MS/MS |
Experimental Protocols
This section details the methodologies for the isolation, purification, and characterization of this compound from Lepidium meyenii. The protocols are compiled from various sources describing the analysis of macamides.
Isolation and Purification of this compound
The following is a composite protocol for the isolation and purification of macamides, including this compound, from dried Maca hypocotyls.
1. Extraction:
- Dried and powdered Maca hypocotyls are subjected to extraction with a non-polar solvent such as petroleum ether or hexane (B92381) at a 1:5 (w/v) ratio.
- The mixture is agitated on a platform shaker for 24 hours at room temperature.
- The resulting extract is filtered and the solvent is evaporated under reduced pressure to yield a crude lipidic extract.
2. Chromatographic Purification:
- The crude extract is subjected to column chromatography on macroporous adsorbent resin.
- A gradient elution is performed using a series of ethanol-water mixtures of increasing ethanol (B145695) concentration.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing compounds with similar Rf values to known macamide standards are pooled.
- Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
- A mobile phase gradient of acetonitrile (B52724) and water (with 0.005% trifluoroacetic acid) is typically used.
Structural Characterization
The purified this compound is characterized using a combination of spectroscopic and spectrometric techniques.
1. Mass Spectrometry (MS):
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and elemental composition of the molecule.
- Tandem MS (MS/MS) is employed to study the fragmentation pattern, which for N-(3-methoxybenzyl)-type macamides typically shows characteristic fragment ions at m/z 121 and 138.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR and ¹³C NMR spectra are recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
- The ¹H NMR spectrum of the closely related N-(m-methoxybenzyl)hexadecanamide shows characteristic signals for the methoxy (B1213986) group (singlet around 3.81 ppm), the methylene (B1212753) bridge (doublet around 4.40 ppm), and aromatic protons (multiplets between 6.85 and 7.26 ppm). The long aliphatic chain protons appear as multiplets in the upfield region.
- 2D NMR experiments such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons and to unambiguously assign the structure.
Bioactivity Assays
1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay:
- A fluorogenic substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC), is used.
- Recombinant human or mouse sEH is incubated with varying concentrations of this compound.
- The enzymatic reaction is initiated by the addition of the substrate.
- The fluorescence of the product is measured over time using a microplate reader.
- IC₅₀ values are calculated from the dose-response curves.
2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay:
- A fluorescent substrate, such as 7-amino-4-methylcoumarin-arachidonamide (AMC-AA), is utilized.
- Recombinant human FAAH is pre-incubated with different concentrations of this compound for various time points to assess time-dependent inhibition.[4]
- The reaction is started by the addition of the AMC-AA substrate.[4]
- The increase in fluorescence due to the release of 7-amino-4-methylcoumarin (B1665955) (AMC) is monitored.[4]
- IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation, characterization, and bioactivity assessment of this compound.
Signaling Pathways
Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway by this compound.
Caption: Inhibition of the fatty acid amide hydrolase (FAAH) pathway by this compound.
Conclusion
This compound, a macamide found in Lepidium meyenii, demonstrates significant biological activity, particularly as a potent inhibitor of soluble epoxide hydrolase. While quantitative data on its concentration in Maca and its specific inhibitory effects on FAAH require further investigation, the available information, along with data from closely related analogs, suggests its potential as a lead compound for the development of novel therapeutics targeting inflammatory and pain pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research in this area. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its contribution to the overall bioactivity of Maca.
References
The Biosynthetic Pathway of N-(3-Methoxybenzyl)stearamide in Maca (Lepidium meyenii): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)stearamide is a member of the macamide class of bioactive compounds, which are unique to the Peruvian plant Lepidium meyenii, commonly known as Maca. These lipophilic molecules are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic effects. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. The formation of this macamide is not constitutive in the fresh plant tissue but is a direct consequence of the traditional post-harvest drying process, which initiates a cascade of enzymatic reactions. This document summarizes the current scientific understanding of this pathway, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of the key processes to facilitate further research and development.
Introduction
Maca (Lepidium meyenii) has been cultivated for centuries in the Andean highlands for its nutritional and medicinal properties. The macamides, a class of N-benzylalkanamides, are considered to be among the primary bioactive constituents of dried Maca hypocotyls. This compound is a specific macamide derived from 3-methoxybenzylamine (B130926) and the saturated fatty acid, stearic acid. The biosynthesis of macamides is a fascinating example of post-harvest biochemistry, where the disruption of cellular compartmentalization during the drying process brings together enzymes and substrates that are separated in the living plant tissue.[1] Understanding this pathway is critical for optimizing the production of Maca-based products with high concentrations of specific bioactive compounds.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a three-stage process that occurs during the post-harvest drying of Maca hypocotyls.
Stage 1: Glucosinolate Catabolism and Formation of 3-Methoxybenzylamine
The first step in the pathway is the generation of the amine moiety, 3-methoxybenzylamine. This is derived from its precursor, m-methoxybenzyl glucosinolate (also known as glucolimnanthin), which is one of the principal aromatic glucosinolates found in Maca.[2][3]
-
Enzymatic Hydrolysis: Upon tissue damage during drying, the enzyme myrosinase (a thioglucosidase) comes into contact with m-methoxybenzyl glucosinolate. Myrosinase hydrolyzes the thioglucosidic bond, leading to the formation of an unstable aglycone.
-
Rearrangement: This aglycone then spontaneously rearranges to form 3-methoxybenzyl isothiocyanate.
-
Conversion to Amine: The 3-methoxybenzyl isothiocyanate is subsequently converted to 3-methoxybenzylamine. The precise enzymatic steps for this conversion in Maca are not fully elucidated but are a known metabolic route for isothiocyanates.[4]
Stage 2: Lipid Hydrolysis and Release of Stearic Acid
The second stage of the pathway involves the liberation of the fatty acid precursor, stearic acid (18:0). In the intact plant cells, fatty acids are primarily stored in the form of triacylglycerols and are components of cell membranes.
-
Lipase Activity: The drying and cellular disruption activate lipases and other acyl hydrolases.
-
Release of Free Fatty Acids: These enzymes hydrolyze the ester bonds in lipids, releasing a pool of free fatty acids, including stearic acid. Saturated fatty acids comprise approximately 40.1% of the total fatty acids in dried Maca.[5]
Stage 3: Amide Formation
The final step is the condensation of 3-methoxybenzylamine and stearic acid to form this compound via an amide bond.
-
Enzymatic Condensation: This reaction is catalyzed by an enzyme that is yet to be definitively identified in L. meyenii. It is hypothesized that a fatty acid amide hydrolase (FAAH) may operate in reverse to catalyze this amide bond formation.[6] Alternatively, another uncharacterized N-acyltransferase could be responsible for this final condensation step.
Quantitative Data
The following tables summarize the available quantitative data for the precursors and enzymes involved in the this compound biosynthetic pathway.
| Precursor | Concentration in Dried Maca Hypocotyls | Reference(s) |
| m-Methoxybenzyl Glucosinolate | 4.31% of total glucosinolates | [2] |
| Stearic Acid | Saturated fatty acids constitute 40.1% of total fatty acids. | [5] |
| Enzyme | Substrate | Km | Vmax | Source | Reference(s) |
| Myrosinase | Sinigrin (an aromatic glucosinolate) | 0.57 mM | 1.3 mM/s | Lepidium sativum | [7] |
Note: Kinetic data for myrosinase from L. meyenii is not currently available. The data presented is from a closely related species and serves as an estimate.
Signaling and Regulation
The biosynthesis of this compound is primarily regulated by the physical process of post-harvest drying, which acts as a form of drought or dehydration stress.
Drought Stress Signaling
The drying of Maca hypocotyls initiates a cascade of stress signaling pathways common in plants.[1][8] These pathways are crucial for orchestrating the expression of genes necessary for the synthesis of secondary metabolites. Key signaling molecules and pathways likely involved include:
-
Abscisic Acid (ABA): ABA is a key phytohormone in the response to dehydration stress. ABA-dependent signaling pathways involve a cascade of protein kinases and transcription factors that can upregulate the expression of stress-responsive genes, which may include genes encoding the enzymes of the macamide biosynthetic pathway.[9]
-
Calcium Signaling: Changes in intracellular calcium concentrations are an early response to stress. Calcium-dependent protein kinases (CDPKs) can phosphorylate downstream targets, including transcription factors, to modulate gene expression.
-
Reactive Oxygen Species (ROS): ROS are produced during stress and can act as signaling molecules to trigger downstream responses.
Transcriptional Regulation
Transcriptomic studies of Maca at different developmental stages and during post-harvest processing have revealed differential expression of genes involved in secondary metabolism, including glucosinolate biosynthesis.[10][11][12][13][14] It is plausible that the genes encoding myrosinase, lipases, and the putative amide synthase are transcriptionally upregulated in response to the dehydration stress signals initiated during drying. The identification of specific transcription factors that bind to the promoter regions of these genes in Maca is an area for future research.
Experimental Protocols
Simultaneous Extraction of Precursors and this compound for Quantitative Analysis
This protocol is adapted from methods for the analysis of glucosinolates, fatty acids, and macamides.[15][16][17]
-
Sample Preparation: Freeze-dry fresh Maca hypocotyls or use commercially dried Maca powder. Grind the material to a fine powder (e.g., using a cryogenic grinder).
-
Extraction: a. Weigh approximately 1 g of the powdered sample into a centrifuge tube. b. Add 10 mL of 80% methanol. c. Vortex thoroughly and sonicate for 30 minutes in a water bath at 40°C. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% methanol. f. Combine the supernatants and filter through a 0.22 µm syringe filter prior to analysis.
-
Quantitative Analysis: a. Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole). b. Chromatographic Separation: Employ a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). c. Detection: Monitor for the specific m/z values of m-methoxybenzyl glucosinolate, stearic acid, and this compound in both positive and negative ion modes. d. Quantification: Generate standard curves for each analyte using purified standards of known concentrations.
Myrosinase Activity Assay
This protocol is adapted from methods used for Brassicaceae.[7][18]
-
Enzyme Extraction: a. Homogenize fresh or freeze-dried Maca tissue in an ice-cold extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, with 1 mM EDTA and 5 mM DTT). b. Centrifuge at 12,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Enzyme Assay: a. Prepare a reaction mixture containing the enzyme extract and a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5). b. Initiate the reaction by adding a known concentration of a glucosinolate substrate (e.g., sinigrin, as a general substrate for myrosinase, or purified m-methoxybenzyl glucosinolate if available). c. Incubate the reaction at a controlled temperature (e.g., 37°C). d. At various time points, stop the reaction (e.g., by boiling or adding a strong acid). e. Detection: Measure the decrease in the substrate or the formation of a product (e.g., glucose) using HPLC or a colorimetric glucose assay. f. Calculation: Calculate the enzyme activity based on the rate of substrate consumption or product formation per unit of protein per unit of time.
Heterologous Expression and Purification of L. meyenii Myrosinase
This protocol outlines a general workflow for producing recombinant myrosinase for detailed kinetic studies.[19][20]
-
Gene Identification and Cloning: a. Identify candidate myrosinase genes from L. meyenii transcriptome data based on homology to known myrosinases.[11][12][13] b. Amplify the coding sequence by RT-PCR from Maca RNA. c. Clone the gene into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) with a purification tag (e.g., His-tag).
-
Heterologous Expression: a. Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). b. Induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli or galactose for yeast).
-
Protein Purification: a. Lyse the cells and collect the soluble protein fraction. b. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). c. Assess the purity of the protein by SDS-PAGE.
-
Functional Characterization: a. Perform the myrosinase activity assay as described in section 5.2 using the purified recombinant enzyme to determine its kinetic parameters (Km and Vmax) with various glucosinolate substrates.
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Drought Stress Tolerance in Vegetables: The Functional Role of Structural Features, Key Gene Pathways, and Exogenous Hormones [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucosinolate-Enriched Fractions from Maca (Lepidium meyenii) Exert Myrosinase-Dependent Cytotoxic Effects against HepG2/C3A and HT29 Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Combining Targeted Metabolites Analysis and Transcriptomics to Reveal Chemical Composition Difference and Underlying Transcriptional Regulation in Maca (Lepidium Meyenii Walp.) Ecotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome analysis of maca (Lepidium meyenii) root at different developmental stages | Semantic Scholar [semanticscholar.org]
- 12. Transcriptome analysis of maca (Lepidium meyenii) root at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptome analysis of maca (Lepidium meyenii) root at different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Heterologous expression and characterization of functional mushroom tyrosinase (AbPPO4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Characterization of N-(3-Methoxybenzyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, characterization, and relevant biological context of N-(3-Methoxybenzyl)stearamide. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry and pharmacology.
Molecular Structure and Identity
This compound is a fatty acid amide derivative. Its structure consists of a long, saturated stearic acid acyl chain attached to a 3-methoxybenzylamine (B130926) moiety via an amide linkage.
Chemical Structure:
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]octadecanamide[1] |
| Synonyms | This compound, N-(3-methoxylbenzyl) stearamide |
| CAS Number | 1429659-99-3[1] |
| Molecular Formula | C₂₆H₄₅NO₂[1] |
| Molecular Weight | 403.64 g/mol [1] |
Physicochemical Properties
The physicochemical properties of this compound are largely predicted based on its structure, which combines a long hydrophobic alkyl chain with a more polar methoxybenzylamide group.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO[2] |
| LogP | 7.9 (Predicted) |
Synthesis
A general and adaptable method for the synthesis of this compound involves the amidation of stearic acid with 3-methoxybenzylamine. This can be achieved through several synthetic routes, with one common method being the activation of the carboxylic acid followed by reaction with the amine.
This protocol describes a representative synthesis of this compound from stearic acid.
Materials:
-
Stearic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
3-Methoxybenzylamine
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the resulting stearoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve 3-methoxybenzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Workflow Diagram:
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H (H5) |
| ~6.80 - 6.90 | m | 3H | Ar-H (H2, H4, H6) |
| ~5.80 | br s | 1H | N-H |
| ~4.45 | d | 2H | -NH-CH₂-Ar |
| ~3.80 | s | 3H | -OCH₃ |
| ~2.20 | t | 2H | -CO-CH₂- |
| ~1.65 | p | 2H | -CO-CH₂-CH₂- |
| ~1.25 | s (br) | 28H | -(CH₂)₁₄- |
| ~0.88 | t | 3H | -CH₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | C=O (Amide) |
| ~160.0 | Ar-C (C3) |
| ~140.0 | Ar-C (C1) |
| ~129.5 | Ar-C (C5) |
| ~119.5 | Ar-C (C6) |
| ~113.0 | Ar-C (C4) |
| ~112.5 | Ar-C (C2) |
| ~55.2 | -OCH₃ |
| ~44.0 | -NH-CH₂-Ar |
| ~36.5 | -CO-CH₂- |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- |
| ~29.6 | -(CH₂)n- |
| ~29.5 | -(CH₂)n- |
| ~29.3 | -(CH₂)n- |
| ~25.9 | -CO-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group and the long alkyl chain.
Table 5: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | N-H Stretch (Amide A)[3] |
| ~2917, 2849 | C-H Stretch (Aliphatic) |
| ~1640 | C=O Stretch (Amide I)[3] |
| ~1550 | N-H Bend (Amide II)[3] |
| ~1260 | C-O Stretch (Aryl Ether) |
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak, followed by characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 403 | [M]⁺ (Molecular Ion) |
| 282 | [M - C₈H₉O]⁺ (Loss of methoxybenzyl radical) |
| 121 | [C₈H₉O]⁺ (Methoxybenzyl cation) |
| 107 | [C₇H₇O]⁺ (Tropylium ion from methoxybenzyl) |
Biological Activity and Signaling Pathway
This compound is a known inhibitor of soluble epoxide hydrolase (sEH)[4]. The sEH enzyme is a key component in the metabolism of arachidonic acid.
Signaling Pathway:
Arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to form epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with various biological activities, including anti-inflammatory and vasodilatory effects. Soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or may have pro-inflammatory properties. By inhibiting sEH, this compound prevents the degradation of EETs, thereby potentiating their beneficial effects.
Diagram of the Soluble Epoxide Hydrolase Pathway:
This guide provides a foundational understanding of this compound for researchers and professionals. The provided data, while partially predictive, offers a robust starting point for further investigation and application of this compound in scientific research.
References
N-(3-Methoxybenzyl)stearamide: A Technical Whitepaper on its Mechanism of Action as a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of N-(3-Methoxybenzyl)stearamide, a natural product isolated from Lepidium meyenii (Maca), on soluble epoxide hydrolase (sEH). As a member of the macamide class of compounds, this compound has demonstrated inhibitory activity against sEH, a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). This document summarizes the quantitative inhibitory data, details the molecular interactions within the enzyme's active site, outlines relevant experimental protocols for assessing sEH inhibition, and visualizes the core signaling pathways influenced by sEH modulation.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in lipid metabolism by hydrolyzing bioactive epoxy fatty acids, such as EETs, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the endogenous levels of EETs are increased, thereby potentiating their protective effects. This makes sEH a promising therapeutic target for a variety of conditions, including hypertension, inflammation, and pain.[1] this compound is a naturally occurring amide that has been identified as an inhibitor of this significant enzyme.[2][3]
Quantitative Inhibitory Data
This compound has been evaluated for its inhibitory potency against human and rat soluble epoxide hydrolase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Species | IC50 (µM) |
| This compound | Human sEH | 16.077 |
| This compound | Rat sEH | 28.676 |
Table 1: IC50 values for this compound against soluble epoxide hydrolase.[2]
Mechanism of Action and Molecular Interactions
Amide-based compounds, including this compound, function as competitive, reversible inhibitors of soluble epoxide hydrolase.[4] They occupy the active site of the enzyme, preventing the binding and hydrolysis of endogenous substrates like EETs.
The binding of amide inhibitors to the sEH catalytic site is characterized by key hydrogen bonding interactions:
-
The carbonyl oxygen of the amide group acts as a hydrogen bond acceptor, interacting with two critical tyrosine residues in the active site, Tyr381 and Tyr465 .
-
The amide nitrogen (N-H) serves as a hydrogen bond donor, interacting with the catalytic nucleophile, Asp333 .
These interactions mimic the transition state of the natural epoxide substrate hydrolysis, leading to potent and stable inhibition of the enzyme.[4] The long stearamide chain and the methoxybenzyl group of this compound likely occupy hydrophobic pockets within the active site, contributing to its binding affinity.
Figure 1: Binding mode of this compound in the sEH active site.
Downstream Signaling Pathways Modulated by sEH Inhibition
By preventing the degradation of EETs, sEH inhibitors like this compound indirectly modulate a variety of downstream signaling pathways, leading to their anti-inflammatory and cardioprotective effects. The elevated levels of EETs are central to these modulations.
References
N-(3-Methoxybenzyl)stearamide: A Technical Guide to its Binding Affinity with Soluble Epoxide Hydrolase (sEH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxybenzyl)stearamide is a naturally occurring macamide found in the plant Lepidium meyenii (Maca). It has garnered significant interest within the scientific community for its inhibitory activity against soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of the binding affinity of this compound to sEH, detailing the quantitative data, experimental methodologies, and relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery, pharmacology, and medicinal chemistry.
Quantitative Binding Affinity Data
The inhibitory potency of this compound against soluble epoxide hydrolase has been determined for multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that initial reports contained a typographical error in the units of measurement; the corrected and more plausible micromolar (µM) values are presented here.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Human sEH | 16.077 | Singh N, et al. (2020) |
| Rat sEH | 28.676 | Singh N, et al. (2020) | |
| Mouse sEH | 89.850 | Singh N, et al. (2020) |
Experimental Protocols
The determination of the IC50 values for this compound's inhibition of sEH was conducted using a fluorescent-based enzymatic assay. The following is a detailed description of the likely methodology, based on standard protocols for sEH inhibition assays.
Materials and Reagents
-
Recombinant human, rat, and mouse soluble epoxide hydrolase (sEH)
-
This compound (test compound)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Assay Buffer (e.g., Bis-Tris/HCl buffer, pH 7.0, containing bovine serum albumin - BSA)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Assay Procedure
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in the assay buffer to achieve a range of final concentrations for testing.
-
Enzyme Preparation: Recombinant sEH is diluted in the assay buffer to a predetermined optimal concentration.
-
Assay Reaction:
-
The diluted sEH enzyme is added to the wells of a 96-well microplate.
-
The various dilutions of this compound are added to the respective wells. A vehicle control (containing only DMSO in assay buffer) is also included.
-
The plate is incubated for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for the interaction between the inhibitor and the enzyme.
-
The fluorescent substrate is added to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve.
-
Data Analysis: The percentage of sEH inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid metabolic pathway and the mechanism of action for an sEH inhibitor like this compound.
Caption: sEH in the Arachidonic Acid Pathway and Inhibition.
Experimental Workflow
The diagram below outlines the key steps in a typical fluorescence-based assay to determine the IC50 value of an sEH inhibitor.
Caption: Workflow for sEH Inhibition IC50 Determination.
N-(3-Methoxybenzyl)stearamide: A Technical Overview in the Context of Fatty Acid Amide Hydrolase Inhibition
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to FAAH and the Endocannabinoid System
Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1][2][3] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a significant role in regulating pain, inflammation, mood, and anxiety.[3][4] Inhibition of FAAH elevates the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This approach is a promising therapeutic strategy for various neurological and inflammatory disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2][4]
Macamides as a Class of FAAH Inhibitors
N-(3-Methoxybenzyl)stearamide belongs to a class of bioactive compounds known as macamides, which are found in the Peruvian plant Lepidium meyenii (Maca).[5] Several macamides have been identified as inhibitors of FAAH. Research has particularly focused on a closely related compound, N-(3-methoxybenzyl)-linoleamide, which has demonstrated time-dependent and dose-dependent FAAH inhibitory activity.[5] Studies on other N-benzylalkanamides, such as N-benzylstearamide, have also shown FAAH inhibition, suggesting that the N-benzylamide scaffold is a promising pharmacophore for targeting this enzyme.[6] The mechanism of inhibition for some macamides is suggested to be irreversible or slowly reversible.[5]
Quantitative Data on Related FAAH Inhibitors
While specific data for this compound is lacking, the following table summarizes the inhibitory activity of a related macamide to provide a contextual understanding.
| Compound | Target | IC50 / Activity | Notes | Reference |
| N-(3-methoxybenzyl)-linoleamide | FAAH | Time- and dose-dependent inhibition | Mechanism is likely irreversible or slowly reversible. No effect on MAGL. | [5] |
| N-benzylstearamide | FAAH | Concentration-dependent inhibition | Showed time-dependent inhibition after a pre-incubation period, suggesting an irreversible mechanism. | [6] |
| N-benzyloleamide | FAAH | Concentration-dependent inhibition | Showed time-dependent inhibition after a pre-incubation period, suggesting an irreversible mechanism. | [6] |
| N-benzyloctadeca-9Z,12Z-dienamide | FAAH | Concentration-dependent inhibition | Demonstrated the highest FAAH inhibitory activity among the four tested N-benzylalkanamides. | [6] |
Signaling Pathway of FAAH in Endocannabinoid Degradation
The following diagram illustrates the role of FAAH in the degradation of the endocannabinoid anandamide (AEA).
FAAH Signaling Pathway in Anandamide Degradation.
Experimental Protocols: In Vitro FAAH Inhibition Assay
The following is a generalized protocol for a fluorescence-based in vitro assay to determine the inhibitory potential of a test compound like this compound on FAAH activity. This protocol is based on established methodologies for other FAAH inhibitors.[3][7][8]
Principle of the Assay:
The assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA).[7] The cleavage of the amide bond in AAMCA by FAAH releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will decrease the rate of substrate hydrolysis, leading to a reduced fluorescence signal. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50).[3]
Materials and Reagents:
-
Enzyme: Recombinant human or rat FAAH
-
Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)
-
Test Compound: this compound
-
Positive Control: A known FAAH inhibitor (e.g., URB597)
-
Negative Control: Vehicle (e.g., DMSO)
-
Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[8]
-
Plates: Black, flat-bottom 96- or 384-well microtiter plates
-
Instrumentation: Fluorescence microplate reader
Experimental Workflow:
Workflow for an In Vitro FAAH Inhibition Assay.
Assay Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and the positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microtiter plate. For negative controls, dispense the same volume of DMSO.
-
Enzyme Addition: Prepare a working solution of FAAH in the assay buffer. Add the FAAH solution (e.g., 50 µL) to all wells of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation and Signal Detection: Prepare a working solution of the AAMCA substrate in the assay buffer. To initiate the enzymatic reaction, add the AAMCA solution (e.g., 50 µL) to all wells. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).[7][8]
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of negative control - Rate of background))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
While this compound is a member of the macamide class of compounds known to inhibit FAAH, there is a notable absence of specific research on this particular molecule's interaction with the enzyme. The structural similarity to other active macamides, such as N-(3-methoxybenzyl)-linoleamide and N-benzylstearamide, suggests that it is a promising candidate for FAAH inhibition.
Future research should focus on the synthesis and in vitro characterization of this compound to determine its IC50 value and mechanism of FAAH inhibition. Subsequent in vivo studies in animal models of pain and inflammation would be crucial to evaluate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies involving modifications of the stearamide and methoxybenzyl moieties could lead to the development of more potent and selective FAAH inhibitors.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Biological Activity Screening of N-(3-Methoxybenzyl)stearamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(3-Methoxybenzyl)stearamide, a natural product identified from Lepidium meyenii (Maca), has emerged as a compound of significant interest due to its potent biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as a soluble epoxide hydrolase (sEH) inhibitor and its potential interactions with the endocannabinoid system. Furthermore, this document outlines a proposed screening cascade to explore its antimicrobial, antioxidant, and cytotoxic profiles, providing detailed experimental protocols and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.
Known Biological Activities
Preliminary research has identified this compound as a potent modulator of key enzymatic pathways involved in inflammation and neuroprotection.
Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound is a potent inhibitor of both human and mouse soluble epoxide hydrolase (hsEH and msEH).[1] sEH is a critical enzyme in the metabolism of epoxy fatty acids (EpFAs), which are signaling lipids with generally anti-inflammatory, analgesic, and organ-protective effects. By inhibiting sEH, this compound prevents the degradation of these beneficial EpFAs, thereby enhancing their therapeutic effects.
Table 1: In Vitro Inhibitory Activity of this compound against sEH
| Enzyme Target | IC50 (µg/mL) | Source |
| Human sEH (hsEH) | 0.001 | [1] |
| Mouse sEH (msEH) | <0.001 | [1] |
Potential Interaction with the Endocannabinoid System
While direct studies on this compound are limited, related macamides such as N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have demonstrated neuroprotective and anticonvulsant effects.[2][3] These effects are suggested to be mediated through the endocannabinoid system, potentially via the inhibition of fatty acid amide hydrolase (FAAH).[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). Inhibition of FAAH by compounds structurally similar to this compound could lead to increased anandamide levels, resulting in neuroprotective and analgesic effects.
Proposed Screening for Additional Biological Activities
Based on the chemical structure of this compound, which combines a stearic acid amide with a methoxybenzyl moiety, and the known activities of related compounds, further screening is warranted to explore its full therapeutic potential.
Antimicrobial Activity
Stearic acid and its derivatives, as well as various amide compounds, have been reported to possess antimicrobial properties.[4][5][6] Therefore, it is proposed to screen this compound for its ability to inhibit the growth of a panel of pathogenic microorganisms.
Antioxidant Activity
The presence of a methoxybenzyl group suggests potential antioxidant activity, as phenolic compounds are known radical scavengers.[7][8][9] Standard in vitro assays can determine the compound's capacity to neutralize free radicals.
Cytotoxicity Assessment
A critical step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity to ensure a favorable safety profile. Standard cytotoxicity assays against various cell lines are necessary to determine the compound's therapeutic window.
Data Presentation
All quantitative data from the proposed screening should be meticulously recorded and organized for comparative analysis.
Table 2: Proposed Data Summary for Antimicrobial Activity Screening
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| Candida albicans | Fungi | ||
| Aspergillus niger | Fungi |
Table 3: Proposed Data Summary for Antioxidant Activity Screening
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | |
| ABTS Radical Scavenging |
Table 4: Proposed Data Summary for Cytotoxicity Screening
| Cell Line | Type | IC50 (µM) |
| HEK293 | Normal Human Kidney | |
| HepG2 | Human Liver Cancer | |
| A549 | Human Lung Cancer | |
| MCF-7 | Human Breast Cancer |
Experimental Protocols
The following are detailed protocols for the key proposed experiments.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is based on the principle of measuring the enzymatic activity of sEH on a substrate that becomes fluorescent upon hydrolysis.
-
Preparation of Reagents:
-
sEH enzyme solution (recombinant human or mouse).
-
Substrate solution: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) in DMSO.
-
Assay buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Add 100 µL of assay buffer to the wells of a 96-well microplate.
-
Add 1 µL of this compound at various concentrations (serial dilutions).
-
Add 20 µL of the sEH enzyme solution and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the PHOME substrate solution.
-
Monitor the increase in fluorescence intensity (excitation 330 nm, emission 465 nm) over 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to a vehicle control (DMSO).
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
-
Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation of Materials:
-
This compound stock solution in DMSO.
-
Bacterial/fungal strains cultured to mid-logarithmic phase.
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Sterile 96-well microplates.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of this compound in the appropriate broth in the microplate wells.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from wells showing no growth onto agar (B569324) plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
-
DPPH Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM).
-
This compound stock solution in methanol.
-
Ascorbic acid as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of the this compound solution at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Cytotoxicity Assay: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Plating:
-
Culture the desired human cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Signaling Pathways
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway Inhibition.
Caption: Potential FAAH Inhibition in the Endocannabinoid System.
Experimental Workflows
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of a stearic acid derivative from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Capacity, Cytotoxicity and Antimycobacterial Activity of Madeira Archipelago Endemic Helichrysum Dietary and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) as an Activator of the Wnt/β-catenin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is based on published research for N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a compound structurally related to N-(3-Methoxybenzyl)stearamide. The available scientific literature indicates that MBOC functions as an activator of the canonical Wnt/β-catenin signaling pathway.
Introduction
The Wnt/β-catenin signaling pathway is a crucial, evolutionarily conserved cascade that governs embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoporosis.[2][3] Consequently, small molecules that modulate Wnt/β-catenin signaling are of significant interest for therapeutic development.
This document details the effects of N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from the Peruvian plant Lepidium meyenii (Maca), on the canonical Wnt/β-catenin signaling pathway.[2] Research has demonstrated that MBOC promotes bone formation by activating this pathway, suggesting its potential as a therapeutic agent for conditions like postmenopausal osteoporosis.[2][4]
Mechanism of Action: Activation of Wnt/β-catenin Signaling
MBOC activates the canonical Wnt/β-catenin signaling pathway.[2][4] The mechanism of action involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) phosphorylation at the Tyr216 residue.[2] In the canonical Wnt pathway's "off" state, a destruction complex, which includes GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting the phosphorylation of GSK-3β, MBOC effectively inactivates this destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[2] The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in osteogenic differentiation.[2]
Data Presentation
The following tables summarize the quantitative outcomes of MBOC treatment as observed in in-vitro and in-vivo models.
Table 1: In-Vitro Effects of MBOC on C3H/10T1/2 Mesenchymal Stem Cells
| Marker | Effect of MBOC Treatment | Method of Analysis |
| Runt-related transcription factor 2 (Runx2) | Increased Expression | Not Specified in Abstract |
| Osterix (Osx) | Increased Expression | Not Specified in Abstract |
| Alkaline Phosphatase (ALP) | Increased Expression | Not Specified in Abstract |
Data summarized from the findings of Wang et al. (2019).[2]
Table 2: In-Vivo Effects of MBOC in an Ovariectomized (OVX) Mouse Model
| Parameter | Effect of MBOC Treatment in OVX Mice | Method of Analysis |
| Trabecular Thickness | Significantly Increased | Microcomputed Tomography (µCT) |
| Trabecular Number | Significantly Increased | Microcomputed Tomography (µCT) |
| Bone Volume/Tissue Volume (BV/TV) | Significantly Increased | Microcomputed Tomography (µCT) |
| Trabecular Separation | Decreased | Microcomputed Tomography (µCT) |
| Osteocalcin (OCN) | Increased Levels | Not Specified in Abstract |
| Runt-related transcription factor 2 (Runx2) | Increased Levels | Not Specified in Abstract |
Data summarized from the findings of Wang et al. (2019).[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on MBOC. These protocols are based on standard laboratory procedures, as the specific details from the original publication were not fully available.
Cell Culture and Osteogenic Differentiation
-
Cell Line: C3H/10T1/2 mesenchymal stem cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic Induction Medium: Culture medium further supplemented with osteogenic inducers (e.g., 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).
-
Protocol:
-
C3H/10T1/2 cells are cultured in standard culture medium until they reach a high level of confluence.
-
To induce osteogenic differentiation, the standard culture medium is replaced with osteogenic induction medium.
-
MBOC is added to the osteogenic induction medium at the desired concentration.
-
The cells are maintained in the induction medium with MBOC for the specified duration of the experiment, with media changes every 2-3 days.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of osteogenic markers such as Runx2, Osterix, and Alkaline Phosphatase.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from the cultured C3H/10T1/2 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with gene-specific primers for Runx2, Osterix, ALP, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed using a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene as the internal control.
-
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To determine the levels of total and phosphorylated GSK-3β and total β-catenin.
-
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total GSK-3β, phospho-GSK-3β (Tyr216), total β-catenin, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
-
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 4. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating the Endocannabinoid System via Soluble Epoxide Hydrolase Inhibition by N-(3-Methoxybenzyl)stearamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)stearamide, a lipophilic compound identified from Lepidium meyenii (Maca), has emerged as a potent modulator of lipid signaling pathways that indirectly influence the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of this compound, with a primary focus on its potent inhibition of soluble epoxide hydrolase (sEH). We will delve into the mechanistic link between sEH inhibition and the endocannabinoid system, present available quantitative data, detail relevant experimental protocols, and visualize the associated biochemical pathways and workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of sEH inhibition.
Introduction: The Intersection of sEH and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory. The primary enzymatic driver of the degradation of the endocannabinoid anandamide (B1667382) (AEA) is Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH has been a major focus of drug development to enhance endocannabinoid tone.
Concurrently, another class of lipid mediators, the epoxyeicosatrienoic acids (EETs), has garnered significant attention for their potent anti-inflammatory and analgesic properties. EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH). There is a growing body of evidence demonstrating significant crosstalk between the sEH and FAAH metabolic pathways. Both enzymes act on structurally related lipid signaling molecules and their concurrent inhibition has been shown to produce synergistic therapeutic effects, particularly in preclinical models of pain and inflammation.
This compound has been identified as a potent inhibitor of sEH. While not a direct FAAH inhibitor, its action on sEH positions it as a tool to probe the therapeutic implications of modulating the EET pathway and its interaction with the endocannabinoid system.
Quantitative Data: Inhibitory Potency of this compound
The primary quantitative data available for this compound pertains to its inhibitory activity against soluble epoxide hydrolase.
| Compound | Target Enzyme | Species | IC50 Value | Reference |
| This compound | Soluble Epoxide Hydrolase (sEH) | Human (hsEH) | 0.001 µg/nM | [1] |
| This compound | Soluble Epoxide Hydrolase (sEH) | Mouse (msEH) | <0.001 µg/nM | [1] |
Note on Units: The unit "µg/nM" reported in the source is unconventional for IC50 values. It is likely a typographical error in the source material and may represent µM (micromolar) or nM (nanomolar). Given the potency of other described sEH inhibitors, it is plausible that the intended unit was nM. Further experimental validation is required to confirm the precise molar concentration for 50% inhibition.
At present, there is no publicly available data on the selectivity of this compound for sEH over other hydrolases, such as FAAH or N-acylethanolamine acid amidase (NAAA). This represents a critical knowledge gap that should be addressed in future studies to fully characterize its pharmacological profile.
Experimental Protocols
Synthesis of this compound
General Protocol: Amide Coupling of Stearic Acid and 3-Methoxybenzylamine (B130926)
-
Reaction Setup: To a solution of stearic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activating agent like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 3-methoxybenzylamine (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A common and reliable method for determining the inhibitory potency of compounds against sEH is a fluorescence-based assay.
Protocol: Fluorescence-Based sEH Inhibition Assay
-
Materials:
-
Recombinant human or mouse sEH.
-
Fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL bovine serum albumin.
-
Test compound (this compound) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the final desired concentrations.
-
In the wells of the 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control), and the recombinant sEH enzyme.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the PHOME substrate to all wells.
-
Immediately measure the fluorescence intensity (excitation ~330 nm, emission ~465 nm) kinetically over a period of 15-30 minutes at 30°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence increase over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway illustrating the interplay between the sEH and FAAH metabolic pathways.
Caption: Experimental workflow for the in vitro fluorescence-based sEH inhibition assay.
Conclusion and Future Directions
This compound is a potent inhibitor of soluble epoxide hydrolase, and through this mechanism, it indirectly modulates the broader endocannabinoid signaling network. Its ability to stabilize the anti-inflammatory and analgesic EETs makes it a valuable pharmacological tool and a potential starting point for the development of novel therapeutics.
Key areas for future research include:
-
Determination of Selectivity: A comprehensive selectivity profile of this compound against a panel of hydrolases, including FAAH, MAGL, and NAAA, is essential to fully understand its mechanism of action and potential off-target effects.
-
In Vivo Efficacy: Preclinical studies in animal models of pain and inflammation are necessary to translate the in vitro potency of this compound into therapeutic efficacy.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.
-
Exploration of the sEH-FAAH Synergism: Further investigation into the synergistic effects of combined sEH and FAAH inhibition, potentially through the development of dual inhibitors, holds significant promise for the treatment of complex inflammatory and pain states.
This technical guide provides a snapshot of the current knowledge on this compound. As research in this area progresses, a more detailed understanding of its therapeutic potential and its intricate relationship with the endocannabinoid system will undoubtedly emerge.
References
In-Depth Technical Guide: ADMET Prediction and In Silico Analysis of N-(3-Methoxybenzyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxybenzyl)stearamide is a naturally occurring fatty acid amide found in Lepidium meyenii (Maca).[1] Structurally, it consists of a long, saturated fatty acid chain (stearic acid) linked to a methoxy-substituted benzylamine. This class of compounds, known as macamides, has garnered interest for its potential therapeutic activities. Notably, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH).[1] The inhibition of sEH is a promising therapeutic strategy for managing inflammation and pain.[1]
As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for further development. This technical guide provides a comprehensive in silico prediction and analysis of the ADMET properties of this compound. The following sections detail its predicted physicochemical properties, pharmacokinetic profile, and potential toxicological liabilities. Methodologies for both in silico prediction and relevant in vitro experimental validation are also provided.
Predicted Physicochemical and ADMET Properties
The ADMET profile of a compound is fundamentally influenced by its physicochemical properties. Due to the limited publicly available experimental data for this compound, the following tables summarize a hypothetical ADMET profile generated using established in silico predictive models and structure-activity relationships derived from similar molecules.
Physicochemical Properties
| Property | Predicted Value | Implication |
| Molecular Weight | 445.7 g/mol | High, may impact oral bioavailability. |
| LogP | 8.1 | Very high, indicates high lipophilicity and potential for poor aqueous solubility. |
| pKa (most basic) | Not Ionizable | Neutral compound. |
| H-bond Donors | 1 | Low potential for hydrogen bonding. |
| H-bond Acceptors | 2 | Low potential for hydrogen bonding. |
| Polar Surface Area | 38.3 Ų | Low, suggests good membrane permeability. |
ADMET Prediction Summary
| ADMET Parameter | Predicted Outcome | Confidence |
| Absorption | ||
| Oral Bioavailability | Low to Moderate | Medium |
| Caco-2 Permeability | High | High |
| P-gp Substrate | Yes | Medium |
| Distribution | ||
| Plasma Protein Binding | >95% | High |
| Blood-Brain Barrier Permeability | Low | High |
| Metabolism | ||
| CYP1A2 Inhibitor | No | High |
| CYP2C9 Inhibitor | No | High |
| CYP2C19 Inhibitor | No | High |
| CYP2D6 Inhibitor | No | High |
| CYP3A4 Inhibitor | Yes | Medium |
| CYP3A4 Substrate | Yes | Medium |
| Excretion | ||
| Primary Route | Hepatic | High |
| Toxicity | ||
| Ames Mutagenicity | Negative | High |
| Hepatotoxicity | Low Risk | Medium |
| hERG Inhibition | Low Risk | Medium |
| Skin Sensitization | Low Risk | Medium |
In Silico and Experimental Protocols
A variety of computational and experimental methods are employed to assess the ADMET properties of new chemical entities.
In Silico ADMET Prediction Workflow
The in silico analysis of this compound involves a multi-step computational workflow. This process leverages the chemical structure of the molecule to predict its physicochemical properties and subsequent ADMET profile using a variety of models. These models can be based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and pharmacophore modeling.[2][3][4] The accuracy of these predictions depends heavily on the quality of the underlying datasets and algorithms used.[3][4]
Caco-2 Permeability Assay Protocol
The Caco-2 permeability assay is a widely used in vitro method to predict intestinal drug absorption.[5][6]
-
Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Compound Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final test concentration.
-
Permeability Measurement :
-
Apical to Basolateral (A-B) : The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical (B-A) : The test compound is added to the basolateral chamber, and samples are taken from the apical chamber at various time points.
-
-
Sample Analysis : The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Microsomal Stability Assay Protocol
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5]
-
Reagents : Human liver microsomes, NADPH regenerating system (cofactor), and the test compound.
-
Incubation : The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points : Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Calculation : The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
Signaling Pathway Analysis
This compound is an inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound can increase the levels of EETs, thereby potentiating their beneficial effects.
Discussion and Future Directions
The in silico analysis of this compound suggests a promising profile for further investigation, albeit with some potential liabilities. Its high lipophilicity may lead to poor aqueous solubility and could contribute to high plasma protein binding and a potential for CYP3A4 inhibition. The predicted high permeability is a favorable characteristic for oral absorption. The low predicted toxicity is also encouraging.
Future work should focus on in vitro validation of these predictions. Experimental determination of solubility, Caco-2 permeability, plasma protein binding, and CYP450 inhibition is crucial. Metabolic stability assays will provide insights into its clearance and potential for drug-drug interactions. Depending on the intended therapeutic application, further studies to assess its potential for CNS penetration may also be warranted. The insights gained from these studies will be invaluable for guiding any subsequent lead optimization and preclinical development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solventless Direct Amidation for the Synthesis of N-(3-Methoxybenzyl)stearamide
Abstract
This application note details a straightforward and environmentally conscious protocol for the synthesis of N-(3-Methoxybenzyl)stearamide. The method employs a solventless direct amidation of stearic acid with 3-methoxybenzylamine (B130926), aligning with the principles of green chemistry by eliminating the need for hazardous solvents and minimizing waste.[1][2] This approach offers a high atom economy and simplifies product purification.[3][4] The described protocol is particularly relevant for researchers in medicinal chemistry and materials science, providing a practical route to this fatty acid amide derivative.
Introduction
Fatty acid amides are a versatile class of molecules with wide-ranging applications in pharmaceuticals, cosmetics, and as industrial additives.[5][6] this compound, in particular, is of interest due to its potential biological activity and utility as a synthon in organic chemistry. Traditional methods for amide bond formation often rely on coupling reagents that generate significant amounts of byproducts or require harsh reaction conditions and the use of volatile organic solvents.[3][5]
Direct thermal amidation presents a greener alternative, proceeding by heating a carboxylic acid and an amine, with the only byproduct being water.[3] This solvent-free approach is not only more environmentally friendly but can also be more efficient, sometimes obviating the need for catalysts.[7] This note provides a detailed protocol for the synthesis of this compound via a solventless, direct amidation reaction, inspired by similar successful syntheses of related N-benzylamides.[7]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Stearic Acid (≥95%)
-
3-Methoxybenzylamine (≥98%)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser (optional, for high-temperature reactions)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol 1: Catalyst-Free Solventless Direct Amidation
This protocol is adapted from the synthesis of a structurally similar compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide.[7]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine stearic acid (1.0 eq) and 3-methoxybenzylamine (1.0-1.2 eq).
-
Reaction Setup: Place the flask in a heating mantle or oil bath. If desired, a condenser can be fitted to the flask.
-
Reaction Execution: Heat the reaction mixture to 140-160°C with stirring. The reactants will melt and form a homogenous liquid. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature, at which point it will solidify.
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Protocol 2: Boric Acid Catalyzed Solventless Amidation (Alternative)
For substrates that may be less reactive, a catalyst can be employed. Boric acid is an inexpensive, readily available, and green catalyst for amidation.[4]
-
Reactant and Catalyst Preparation: In a mortar, combine stearic acid (1.0 eq), 3-methoxybenzylamine (1.0-1.2 eq), and boric acid (0.1-0.2 eq). Gently triturate the mixture with a pestle for 5-10 minutes.
-
Reaction Setup: Transfer the mixture to a round-bottom flask.
-
Reaction Execution: Heat the mixture to a temperature of 100-140°C with stirring for 4-8 hours, monitoring by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The polar boric acid residues are typically easily removed during silica gel chromatography.
Data Presentation
The following table summarizes expected outcomes based on similar reported reactions. Actual yields and reaction times may vary.
| Parameter | Catalyst-Free Method | Boric Acid Catalyzed Method |
| Temperature | 140-160°C | 100-140°C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Catalyst | None | Boric Acid (0.1-0.2 eq) |
| Solvent | None | None |
| Expected Yield | Moderate to Good | Good to Excellent |
| Purification | Column Chromatography | Column Chromatography |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The solventless direct amidation of stearic acid with 3-methoxybenzylamine is a highly effective and environmentally friendly method for the synthesis of this compound. This approach minimizes waste and avoids the use of hazardous solvents, making it an attractive option for both academic and industrial research. The protocol is simple, scalable, and offers a greener route to this valuable fatty acid amide.
References
- 1. lookchem.com [lookchem.com]
- 2. research.abo.fi [research.abo.fi]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US8884040B2 - Continuous method for producing fatty acid amides - Google Patents [patents.google.com]
- 6. arpnjournals.org [arpnjournals.org]
- 7. researchgate.net [researchgate.net]
Application Note: Purification of Synthetic N-(3-Methoxybenzyl)stearamide by Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of synthetically prepared N-(3-Methoxybenzyl)stearamide using flash chromatography. The synthesis of this compound typically involves the reaction of stearic acid and 3-methoxybenzylamine. This process may result in a crude product containing unreacted starting materials and other byproducts. The described flash chromatography method effectively separates the desired amide product from these impurities, yielding a highly purified final product suitable for downstream applications in research, and drug development.
Introduction
This compound is a fatty acid amide with potential applications in various fields of chemical and pharmaceutical research. Synthesis of such amides often requires a robust purification strategy to isolate the target compound from unreacted starting materials, primarily the corresponding fatty acid (stearic acid) and amine (3-methoxybenzylamine). Flash chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds and is well-suited for this purpose. This document outlines a detailed methodology for the purification of this compound on a silica (B1680970) gel stationary phase using a gradient elution system.
Experimental Protocol
Materials and Instrumentation
-
Crude Sample: Synthetic this compound
-
Stationary Phase: Standard silica gel (40-63 µm particle size)
-
Solvents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Hexane (B92381), HPLC grade
-
Ethyl Acetate (B1210297) (EtOAc), HPLC grade
-
Triethylamine (B128534) (TEA)
-
-
Instrumentation:
-
Flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)
-
Glass column (appropriate size for the scale of purification)
-
TLC plates (silica gel 60 F254)
-
UV detector or TLC staining solution (e.g., potassium permanganate)
-
Rotary evaporator
-
Sample Preparation
The crude reaction mixture containing this compound is first concentrated under reduced pressure to remove the reaction solvent. For flash chromatography, the crude residue is pre-adsorbed onto a small amount of silica gel for dry loading. This is achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., DCM), adding silica gel (typically 1-2 times the weight of the crude material), and then removing the solvent by rotary evaporation until a free-flowing powder is obtained.
Thin-Layer Chromatography (TLC) for Method Development
Before performing flash chromatography, it is crucial to develop an appropriate solvent system using TLC. The goal is to achieve good separation between the product and the major impurities (stearic acid and 3-methoxybenzylamine).
-
TLC Eluent: A starting point for the mobile phase can be a mixture of a non-polar solvent like hexane or DCM and a polar solvent like ethyl acetate or methanol.
-
Procedure:
-
Spot the crude reaction mixture, along with the starting materials (stearic acid and 3-methoxybenzylamine) as standards, on a TLC plate.
-
Develop the plate in a chamber containing the chosen eluent system.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) stain).[1]
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from impurities. For amides, a mobile phase of DCM/MeOH is often effective.[2] Given the basic nature of the amine impurity, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[3]
-
Flash Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The parameters can be scaled accordingly.
Table 1: Flash Chromatography Parameters
| Parameter | Value |
| Instrument | Automated Flash Chromatography System |
| Column | 40 g Silica Gel Cartridge |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) |
| Sample Loading | Dry loading: 1 g of crude product pre-adsorbed onto 2 g of silica gel |
| Flow Rate | 40 mL/min |
| Detection | UV detector (254 nm and 280 nm) |
| Fraction Size | 20 mL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B (MeOH) | Gradient Type |
| 0.0 | 0 | Isocratic |
| 2.0 | 0 | Isocratic |
| 12.0 | 10 | Linear |
| 15.0 | 10 | Isocratic |
| 16.0 | 100 | Step |
| 20.0 | 100 | Isocratic |
Note: The gradient may need to be optimized based on the results of the TLC analysis.
Fraction Analysis and Product Isolation
-
Collect fractions as they elute from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).
Expected Results and Discussion
The primary impurities to be separated are the unreacted starting materials: stearic acid and 3-methoxybenzylamine.
-
Stearic Acid: Being a long-chain fatty acid, stearic acid is relatively non-polar due to its long hydrocarbon tail, although the carboxylic acid head is polar.[4][5][6][7][8] It is expected to elute relatively early in the gradient.
-
3-Methoxybenzylamine: This starting material is a polar amine and will have a stronger interaction with the silica gel.[9] It is expected to elute later in the gradient.
-
This compound (Product): The product is an amide of intermediate polarity. It is expected to elute between the stearic acid and the 3-methoxybenzylamine.
The use of a DCM/MeOH gradient allows for the elution of compounds with a wide range of polarities. The initial isocratic phase with 100% DCM will elute any very non-polar impurities. As the percentage of methanol is gradually increased, the more polar compounds will begin to elute. The final high-methanol wash ensures that all compounds are eluted from the column.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The detailed protocol presented in this application note provides an effective method for the purification of synthetic this compound using flash chromatography. By employing a silica gel stationary phase and a dichloromethane/methanol gradient, the desired amide product can be efficiently separated from common impurities such as unreacted stearic acid and 3-methoxybenzylamine. This method is scalable and can be adapted for various research and development needs, ensuring the high purity of the final compound.
References
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. samiraschem.com [samiraschem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stearic acid | Saturated Fatty Acid, Triacylglycerol & Lipid | Britannica [britannica.com]
- 9. 3-Methoxybenzylamine | C8H11NO | CID 21156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of N-(3-Methoxybenzyl)stearamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3-Methoxybenzyl)stearamide is a fatty acid amide, a class of endogenous lipid molecules with diverse physiological activities. Fatty acid amides are known to be involved in various biological processes as signaling molecules. Accurate and reliable quantification of this compound is crucial for understanding its pharmacological effects, metabolism, and mechanism of action in preclinical and clinical research. These application notes provide detailed protocols for the quantification of this compound in various matrices using state-of-the-art analytical techniques. While specific methods for this exact analyte are not widely published, the following protocols are based on established and validated methods for the analysis of similar fatty acid amides.[1][2][3][4][5]
Analytical Methods Overview
The quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for relatively high concentration samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, often requiring derivatization to improve the volatility of the analyte.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices, providing excellent sensitivity and specificity.[1][5]
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative parameters for the proposed analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linear Range | 1 - 1000 µg/mL | 10 - 5000 ng/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~100 ng/mL | ~1 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~5 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
Experimental Protocols
General Sample Preparation: Lipid Extraction
For biological samples such as plasma, serum, or tissue homogenates, a lipid extraction step is necessary to isolate this compound and remove interfering substances.
Protocol:
-
To 100 µL of the biological sample, add 400 µL of a cold (-20°C) mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC/LC-MS or a derivatization solvent for GC-MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of this compound in bulk materials or simple formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (based on the methoxybenzyl moiety)
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving a known amount in the mobile phase or performing the lipid extraction protocol.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and is suitable for the analysis of this compound in various matrices. Derivatization is required to make the amide more volatile.[6]
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Derivatization:
-
To the dried extract from the sample preparation step, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method for quantifying this compound in complex biological samples at low concentrations.[1][5]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.
Visualization of Workflows and Pathways
General Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
References
- 1. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
Application Note: Analysis of N-(3-Methoxybenzyl)stearamide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of N-(3-Methoxybenzyl)stearamide using HPLC with UV detection and confirmation by mass spectrometry.
Introduction
This compound is a naturally occurring amide found in Lepidium meyenii (Maca).[1] It has garnered research interest due to its inhibitory activity against soluble epoxide hydrolase (sEH), suggesting potential therapeutic applications in managing inflammatory pain.[1] Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, from natural product extracts to pharmaceutical formulations. This application note details the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) for structural confirmation.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₄₅NO₂ |
| Molecular Weight | 403.64 g/mol [2] |
| CAS Number | 1429659-99-3[2] |
| Structure | |
![]() | |
| Figure 1. Chemical structure of this compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation and quantification of this compound using a reversed-phase HPLC method.
3.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: this compound reference standard.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 90% Acetonitrile and 10% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Run Time | 10 minutes |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry for the confirmation of this compound.
3.2.1. Instrumentation
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing MS and MS/MS analysis. The HPLC system described above can be directly coupled to the mass spectrometer.
3.2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range (m/z) | 50 - 500 |
Data Presentation
HPLC Analysis
The retention time and peak area of this compound are determined from the HPLC chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
| Parameter | Expected Value |
| Expected Retention Time | Approximately 5-7 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
Mass Spectrometry Analysis
The mass spectrum will confirm the molecular weight of this compound. The protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan spectrum.
| Ion | Expected m/z |
| [M+H]⁺ | 404.35 |
| [M+Na]⁺ | 426.33 |
4.2.1. Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will produce characteristic fragment ions. The fragmentation of amides typically involves cleavage of the C-N bond and the bonds adjacent to the carbonyl group.[3][4] For this compound, the major fragmentation pathways are expected to involve the loss of the stearoyl group and cleavage within the benzyl (B1604629) moiety.
| Fragment Ion | Proposed Structure | Expected m/z |
| [C₈H₉O]⁺ | 3-methoxybenzyl cation | 121.06 |
| [C₁₈H₃₅O]⁺ | Stearoyl cation | 267.27 |
Visualizations
References
Application Note: Characterization of N-(3-Methoxybenzyl)stearamide using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of N-(3-Methoxybenzyl)stearamide, a fatty acid amide with potential applications in drug development, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined herein, alongside the predicted spectral data, offer a robust framework for the structural elucidation and purity assessment of this compound.
Introduction
This compound belongs to the class of N-acyl amides, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and comprehensive characterization of these molecules is paramount for ensuring their quality and for understanding their structure-activity relationships. This application note details the use of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy as primary analytical techniques for the structural verification of this compound.
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely available, the following data tables present predicted chemical shifts and vibrational frequencies based on the analysis of structurally analogous compounds and established principles of NMR and IR spectroscopy.[1] These tables serve as a reference for researchers synthesizing or analyzing this molecule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H (H-5') |
| ~6.80-6.90 | m | 3H | Ar-H (H-2', H-4', H-6') |
| ~5.80 | br s | 1H | N-H |
| ~4.45 | d | 2H | N-CH₂-Ar |
| ~3.80 | s | 3H | O-CH₃ |
| ~2.20 | t | 2H | -CO-CH₂- |
| ~1.65 | m | 2H | -CO-CH₂-CH₂- |
| ~1.25 | s | 28H | -(CH₂)₁₄- |
| ~0.88 | t | 3H | -CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | C=O (Amide) |
| ~160.0 | Ar-C (C-3') |
| ~140.0 | Ar-C (C-1') |
| ~129.5 | Ar-C (C-5') |
| ~119.5 | Ar-C (C-6') |
| ~113.0 | Ar-C (C-2') |
| ~112.5 | Ar-C (C-4') |
| ~55.2 | O-CH₃ |
| ~43.5 | N-CH₂-Ar |
| ~36.5 | -CO-CH₂- |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- (multiple) |
| ~29.5 | -(CH₂)n- |
| ~29.3 | -(CH₂)n- |
| ~25.8 | -CO-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920, ~2850 | Strong, Sharp | Aliphatic C-H Stretch (asymmetric & symmetric) |
| ~1640 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1550 | Strong, Sharp | N-H Bend (Amide II) |
| ~1465 | Medium | CH₂ Scissoring |
| ~1260 | Strong | Aryl C-O Stretch (asymmetric) |
| ~1040 | Medium | Aryl C-O Stretch (symmetric) |
| ~780, ~690 | Medium | Aromatic C-H Out-of-Plane Bend |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
3.1.2. Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
FT-IR Spectroscopy
3.2.1. Sample Preparation (KBr Pellet)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Ensure a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
3.2.2. Data Acquisition
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: Acquire a background spectrum of the empty sample compartment prior to sample analysis.
Visualization of Methodologies
The following diagrams illustrate the key workflows and relationships in the spectroscopic characterization of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and definitive method for the structural characterization of this compound. The detailed protocols and predicted spectral data presented in this application note will aid researchers in the unambiguous identification and quality control of this important molecule, thereby facilitating its further investigation and development in various scientific fields.
References
Application Notes and Protocols for In Vivo Studies of N-(3-Methoxybenzyl)stearamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving N-(3-Methoxybenzyl)stearamide, a compound with significant therapeutic potential. The protocols outlined below are based on established methodologies and the known biological activities of this compound and related macamides, primarily as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and a modulator of the endocannabinoid system.[1][2][3]
Therapeutic Areas of Interest
Based on existing research, this compound and similar compounds have demonstrated potential efficacy in the following areas:
-
Neuroprotection and Epilepsy: By inhibiting FAAH, this compound can increase endocannabinoid levels, which have neuroprotective and anticonvulsant effects.[1][4][5]
-
Inflammatory Pain: Modulation of the endocannabinoid system through FAAH inhibition is a well-known strategy for alleviating inflammatory pain.[3][6]
-
Osteoporosis: A related macamide has been shown to promote bone formation through the Wnt/β-catenin signaling pathway, suggesting a potential application in treating osteoporosis.[7]
Proposed Signaling Pathway of this compound
The primary proposed mechanism of action involves the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream therapeutic effects.
Caption: Proposed mechanism of action for this compound.
In Vivo Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in a Pilocarpine-Induced Seizure Model
This protocol is designed to assess the neuroprotective and anticonvulsant effects of this compound.[1][4][5]
Experimental Workflow:
Caption: Workflow for the anticonvulsant activity study.
Methodology:
-
Animals: Male Sprague Dawley rats (200-250 g) will be used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals will be randomly assigned to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 5% Tween 80 in saline)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg, intraperitoneally)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg, i.p.)
-
Group 4: Positive control (e.g., Diazepam, 5 mg/kg, i.p.)
-
-
Procedure:
-
Thirty minutes after administration of the vehicle, this compound, or diazepam, seizures will be induced by an intraperitoneal injection of pilocarpine (350 mg/kg).
-
Animals will be observed continuously for the next 24 hours.
-
-
Data Collection and Analysis:
-
Seizure Severity: Seizures will be scored according to the Racine scale.
-
Latency: The time to the first generalized seizure will be recorded.
-
Duration: The duration of convulsive seizures will be measured.
-
Survival: The number of surviving animals in each group at 24 hours will be recorded.
-
Data Presentation:
| Group | Dose (mg/kg) | Latency to First Seizure (min) | Seizure Duration (min) | Mean Racine Score | Survival Rate (%) |
| Vehicle Control | - | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| Positive Control (Diazepam) | 5 |
Protocol 2: Assessment of Anti-inflammatory and Analgesic Effects
This protocol uses a carrageenan-induced paw edema model to evaluate the anti-inflammatory and analgesic properties of this compound.
Methodology:
-
Animals: Male Wistar rats (180-220 g).
-
Grouping and Dosing:
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg, oral gavage)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg, p.o.)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the respective treatments orally.
-
One hour post-treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
-
Data Collection and Analysis:
-
Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Pain Threshold: Assess mechanical hyperalgesia using von Frey filaments at the same time points.
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (%) at 3h | Mechanical Withdrawal Threshold (g) at 3h |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 30 | ||
| Positive Control (Indomethacin) | 10 |
Protocol 3: Evaluation of Osteoprotective Effects in an Ovariectomized (OVX) Mouse Model
This protocol is designed to investigate the potential of this compound in preventing postmenopausal osteoporosis.[7]
Methodology:
-
Animals: Female C57BL/6 mice (10-12 weeks old).
-
Surgical Procedure:
-
Animals will undergo either a sham operation or bilateral ovariectomy (OVX).
-
-
Grouping and Dosing (starting 1 week post-surgery):
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + this compound (e.g., 20 mg/kg/day, oral gavage)
-
Group 4: OVX + Positive control (e.g., Alendronate, 1 mg/kg/day, p.o.)
-
-
Treatment Duration: 8 weeks.
-
Data Collection and Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DEXA) at the end of the study.
-
Micro-computed Tomography (µCT): Analyze the distal femur for trabecular bone architecture (BV/TV, Tb.N, Tb.Th, Tb.Sp).
-
Serum Biomarkers: Measure serum levels of bone turnover markers (e.g., P1NP for formation, CTX-I for resorption).
-
Data Presentation:
| Group | Treatment | Femoral BMD (g/cm²) | Trabecular Bone Volume (BV/TV, %) | Serum P1NP (ng/mL) | Serum CTX-I (ng/mL) |
| Sham | Vehicle | ||||
| OVX | Vehicle | ||||
| OVX | This compound | ||||
| OVX | Positive Control (Alendronate) |
References
- 1. mdpi.com [mdpi.com]
- 2. N-(3-Methoxybenzyl)Palmitamide - Immunomart [immunomart.com]
- 3. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for N-(3-Methoxybenzyl)stearamide: A Guide to Evaluating sEH Inhibition
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the inhibitory activity of N-(3-Methoxybenzyl)stearamide on soluble epoxide hydrolase (sEH). This compound, a natural product derived from Lepidium meyenii (Maca), has been identified as a potent inhibitor of both human and mouse sEH.[1] The following protocols and data summaries are designed to guide researchers in assessing its cellular efficacy and mechanism of action.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of signaling lipids.[2] It functions as a bifunctional enzyme with a C-terminal epoxide hydrolase domain and an N-terminal lipid phosphatase domain.[2][3][4] The hydrolase domain is responsible for the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][5] By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[2][3][6][7][8]
This compound as an sEH Inhibitor
This compound has demonstrated potent inhibition of recombinant human and mouse sEH. The following table summarizes the reported inhibitory potency.
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (nM) |
| This compound | Recombinant Human sEH (hsEH) | 0.001 | Value not provided |
| This compound | Recombinant Mouse sEH (msEH) | <0.001 | Value not provided |
Table 1: Inhibitory Potency of this compound against recombinant sEH.[1]
The following sections provide detailed protocols for cell-based assays to further characterize the activity of this compound in a cellular environment.
Core Experimental Workflow
The general workflow for evaluating an sEH inhibitor in a cell-based setting involves a multi-step process, starting from assessing cytotoxicity to confirming direct enzyme inhibition and downstream functional effects.
Experimental Protocols
Here we provide detailed protocols for three key cell-based assays: a cytotoxicity assay, a direct sEH activity assay, and a functional anti-inflammatory assay.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This assay is crucial to ensure that the observed inhibitory effects are not due to cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan (B1609692) crystals.
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the subsequent functional assays (typically 24-48 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Direct sEH Activity Assay in Whole Cells
This assay directly measures the inhibition of sEH within intact cells using a fluorescent substrate.
Principle: A non-fluorescent sEH substrate, such as Epoxy Fluor 7, is added to the cells.[3][10][11] Intracellular sEH hydrolyzes the substrate, releasing a highly fluorescent product (e.g., 6-methoxy-2-naphthaldehyde) that can be measured.[3][10]
Methodology:
-
Cell Seeding: Seed cells known to express sEH (e.g., HepG2, Huh-7) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[10]
-
Inhibitor Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a positive control inhibitor like AUDA and a vehicle control.[3]
-
Cell Lysis (Optional but Recommended): To ensure substrate access to the cytosolic enzyme, gently lyse the cells by adding a hypotonic buffer and incubating on ice for 10-15 minutes.[9]
-
Substrate Addition: Add the fluorescent sEH substrate (e.g., Epoxy Fluor 7) to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader.[9] Measure the fluorescence kinetically for 20-30 minutes or as an endpoint reading after 30 minutes. Use an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm.[3][9][10]
-
Data Analysis: Calculate the rate of the reaction (slope of fluorescence vs. time). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[9]
Protocol 3: Functional Anti-inflammatory Assay (Nitric Oxide Measurement)
This assay assesses the functional consequence of sEH inhibition by measuring its effect on inflammation. sEH inhibitors are known to have anti-inflammatory effects, which can be observed by a reduction in nitric oxide (NO) production in stimulated macrophages.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO). The stable metabolite of NO, nitrite (B80452), can be quantified in the cell culture supernatant using the Griess assay.
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[9]
-
Inhibitor Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.[9]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[9] Include control wells with cells only, cells + LPS + vehicle, and cells + inhibitor only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[9]
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.[9]
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.[9]
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.[9]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[9]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage reduction in NO production by this compound compared to the LPS-stimulated vehicle control.
Signaling Pathway of sEH
The inhibition of sEH by compounds like this compound leads to an increase in the levels of EETs, which have various beneficial downstream effects.
Conclusion
The provided protocols offer a comprehensive framework for the cell-based evaluation of this compound as an sEH inhibitor. By employing these assays, researchers can determine its cytotoxicity, directly measure its inhibitory potency in a cellular context, and assess its functional anti-inflammatory effects. This information is critical for the further development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Soluble Epoxide Hydrolase Cell-Based Assay Kit - Cayman Chemical [bioscience.co.uk]
Application Notes and Protocols for N-(3-Methoxybenzyl)stearamide in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxybenzyl)stearamide is a fatty acid amide with structural similarities to endogenous signaling lipids. Fatty acid amides are a diverse class of molecules, including the endocannabinoid anandamide (B1667382), that play crucial roles in regulating pain and inflammation.[1][2] Pharmacological inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, is a promising therapeutic strategy for treating pain and inflammation.[3][4][5] By elevating the levels of endogenous cannabinoids, FAAH inhibitors can produce analgesic and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][5]
Structurally related compounds, such as other N-benzyl substituted fatty acid amides (macamides), have shown neuroprotective effects, potentially through the inhibition of FAAH.[6][7] Additionally, this compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), another enzyme implicated in the regulation of inflammation and pain.[8]
These application notes provide a framework for investigating the therapeutic potential of this compound as a novel analgesic and anti-inflammatory agent. The protocols described are based on the hypothesized mechanism of FAAH inhibition.
Hypothesized Mechanism of Action
This compound is proposed to act primarily as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the key enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide, AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[5]
The proposed signaling cascade is as follows:
-
FAAH Inhibition: this compound competitively or non-competitively binds to FAAH, inhibiting its enzymatic activity.
-
Increased Anandamide Levels: The inhibition of FAAH leads to an accumulation of endogenous anandamide in the synaptic cleft and surrounding tissues.[4][9]
-
Cannabinoid Receptor Activation: Elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily CB1 and CB2.[3]
-
Downstream Effects:
-
CB1 Receptor Activation: Activation of CB1 receptors, predominantly found in the central and peripheral nervous systems, leads to a reduction in neuronal excitability and nociceptive signaling, resulting in analgesia.
-
CB2 Receptor Activation: Activation of CB2 receptors, primarily expressed on immune cells, modulates cytokine release and reduces the inflammatory response.
-
This indirect amplification of the endocannabinoid system allows for a more localized and physiologically controlled therapeutic effect, potentially reducing the psychomimetic effects associated with direct CB1 agonists.[3]
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
Protocol 3.1: In Vivo Assessment of Anti-inflammatory and Analgesic Activity
Experiment: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the efficacy of this compound in reducing acute inflammation and thermal hyperalgesia in a standard animal model.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats or Swiss albino mice (200-250g / 25-30g)
-
P plethysmometer
-
Plantar test apparatus (for thermal hyperalgesia)
-
Syringes and needles
Methodology:
-
Acclimatization: Acclimatize animals for at least 72 hours before the experiment.
-
Grouping: Randomly divide animals into four groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg + Carrageenan)
-
Group IV: Test Group (this compound [Dose 1] + Carrageenan)
-
-
Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection.
-
Baseline Measurements: Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer. Measure the baseline paw withdrawal latency (PWL) to a thermal stimulus using the plantar test apparatus.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements:
-
Edema: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Calculate the percentage of edema inhibition.
-
Thermal Hyperalgesia: Measure the PWL at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Calculation:
-
Percent Edema = ((Vₜ - V₀) / V₀) x 100
-
Percent Inhibition = ((Edema_Control - Edema_Treated) / Edema_Control) x 100
-
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Protocol 3.2: In Vitro Assessment of Anti-inflammatory Activity
Experiment: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
Objective: To determine if this compound can inhibit the production of key pro-inflammatory cytokines (TNF-α, IL-6) from activated immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
MTT reagent
-
ELISA kits for mouse TNF-α and IL-6
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Cytotoxicity Assay (MTT): First, determine the non-toxic concentration range of the compound. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Assess cell viability using the MTT assay to select non-cytotoxic concentrations for the main experiment.
-
Compound Treatment: Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
Protocol 3.3: Mechanistic Assay
Experiment: Fatty Acid Amide Hydrolase (FAAH) Activity Assay
Objective: To directly measure the inhibitory effect of this compound on FAAH enzyme activity.
Materials:
-
FAAH Activity Assay Kit (e.g., Cayman Chemical No. 10010199 or similar)
-
Recombinant human or rat FAAH enzyme
-
This compound
-
Fluorometric or colorimetric plate reader
Methodology:
-
Assay Preparation: Prepare reagents, buffers, and enzyme solution as per the kit manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a known FAAH inhibitor (e.g., URB597) as a positive control.
-
Enzyme Reaction:
-
Add FAAH enzyme to wells of a 96-well plate.
-
Add the various concentrations of this compound or controls to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the FAAH-specific substrate provided in the kit.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data that could be obtained from the experiments described above, assuming this compound is an effective anti-inflammatory and analgesic agent.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| This compound | 10 | 0.61 ± 0.06 | 28.2% |
| This compound | 30 | 0.43 ± 0.05 | 49.4% |
Table 2: Effect on Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) at 3h |
| Baseline (Pre-Carrageenan) | - | 10.5 ± 0.8 |
| Carrageenan Control | - | 4.2 ± 0.5 |
| Indomethacin | 10 | 8.1 ± 0.7 |
| This compound | 30 | 7.5 ± 0.6 |
Table 3: Effect on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | - | 85 ± 12 | 45 ± 9 |
| LPS Control | - | 2150 ± 180 | 1680 ± 150 |
| This compound + LPS | 10 | 1420 ± 130 | 1150 ± 110 |
| This compound + LPS | 25 | 980 ± 95 | 760 ± 80 |
Table 4: In Vitro FAAH Inhibition
| Compound | IC₅₀ (nM) |
| URB597 (Positive Control) | 8.5 |
| This compound | 45.2 |
References
- 1. Targeted lipidomics: fatty acid amides and pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-Methoxybenzyl)stearamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(3-Methoxybenzyl)stearamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common issue in amidation reactions and can stem from several factors. Here's a systematic approach to troubleshooting:
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Purity of Reactants and Solvents: Impurities in stearic acid or 3-methoxybenzylamine (B130926) can interfere with the reaction. Ensure both starting materials are of high purity and are thoroughly dried, as moisture can hydrolyze activated intermediates. All solvents must be anhydrous.[1]
-
Inefficient Activation of Stearic Acid: If you are using a coupling agent or converting stearic acid to stearoyl chloride, incomplete activation will result in a low yield.
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Coupling Agents (e.g., DCC, HATU): Ensure the correct stoichiometry of the coupling agent and any additives (e.g., HOBt, DMAP) is used.[1] Allow sufficient time for the activation of the carboxylic acid before adding the amine.
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Acyl Chloride Formation (e.g., using SOCl₂ or oxalyl chloride): This reaction often requires heating (reflux) to go to completion.[2][3] Ensure the complete removal of excess chlorinating agent before adding the amine to avoid side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some amide couplings proceed at room temperature, others may require heating to overcome activation energy barriers, especially in solvent-free conditions.[4] For reactions involving acyl chlorides, cooling the reaction mixture before and during the addition of the amine is often necessary to control the exothermicity.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, extending the reaction time may be beneficial.
-
-
Inadequate Stoichiometry: While a 1:1 molar ratio of stearic acid to 3-methoxybenzylamine is theoretical, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion, especially if the activated carboxylic acid is more valuable or prone to degradation.
Q2: I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?
A: Impurity formation can complicate purification and reduce the overall yield. Common side products in this synthesis include:
-
N,N'-dicyclohexylurea (DCU): If you are using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the byproduct DCU can be difficult to remove.[1] Most of it can be filtered off as it is largely insoluble in many organic solvents.[1]
-
Stearic Anhydride: This can form if the activated stearic acid intermediate reacts with another molecule of stearic acid. This is more likely if the amine is added too slowly or if there is a delay between the activation of the acid and the addition of the amine.
-
Unreacted Starting Materials: This is often a sign of an incomplete reaction. Refer to the troubleshooting steps for low yield.
-
Side products from excess reagents: For example, if an excess of thionyl chloride is not removed after forming stearoyl chloride, it can react with the amine.
To minimize impurities, ensure the use of pure reagents, carefully control the stoichiometry and reaction conditions, and monitor the reaction to avoid unnecessarily long reaction times or excessive heating.
Q3: The purification of my final product, this compound, is challenging. What are the recommended purification methods?
A: The purification strategy will depend on the nature of the impurities. Here are some common and effective methods:
-
Filtration: If DCC is used as a coupling agent, the primary impurity, DCU, can be largely removed by filtration of the reaction mixture.[1]
-
Aqueous Workup: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted 3-methoxybenzylamine. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any remaining stearic acid. Finally, a brine wash will help to remove residual water before drying the organic layer.
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) can be a highly effective method for obtaining a pure product.
-
Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying organic compounds.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for eluting the desired amide while separating it from less polar and more polar impurities.[1]
Data Presentation
The following table summarizes expected yields for the synthesis of N-benzyl fatty amides under different conditions, providing a basis for experimental design and optimization.
| Method | Activating/Coupling Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| A | Thionyl Chloride | Toluene | Reflux | >90 (for acyl chloride) | [2] |
| B | DCC/DMAP | Dichloromethane (B109758) | Room Temperature | 88-90 | [1] |
| C | None (Direct Amidation) | Solvent-free | 140 | ~41 | [4] |
Experimental Protocols
Method A: Synthesis via Stearoyl Chloride
This two-step protocol involves the initial conversion of stearic acid to stearoyl chloride, followed by reaction with 3-methoxybenzylamine.
Step 1: Preparation of Stearoyl Chloride [2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve stearic acid (1 equivalent) in an anhydrous solvent such as toluene.
-
Slowly add thionyl chloride (1.05 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude stearoyl chloride can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude stearoyl chloride (1 equivalent) in an anhydrous solvent like dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve 3-methoxybenzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the cooled stearoyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, proceed with an aqueous workup and purification as described in the FAQ section.
Method B: Synthesis using a Coupling Agent (DCC/DMAP) [1]
This one-pot protocol utilizes a carbodiimide (B86325) coupling agent to facilitate the amide bond formation.
-
In a dry round-bottom flask, dissolve stearic acid (1 equivalent), 3-methoxybenzylamine (1 equivalent), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.
-
Stir the solution at room temperature.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The formation of a white precipitate (DCU) is indicative of the reaction proceeding.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrates and proceed with an aqueous workup and purification as outlined in the FAQs.
Method C: Solvent-Free Direct Amidation [4]
This method is environmentally friendly as it avoids the use of solvents.
-
In an open-topped reaction tube, combine stearic acid (1 equivalent) and 3-methoxybenzylamine (1 equivalent).
-
Heat the mixture in an oil bath at 140 °C for approximately 24 hours.
-
During the reaction, water vapor may condense on the walls of the tube. This can be removed periodically with a piece of cotton attached to a spatula to help drive the equilibrium towards amide formation.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can then be purified by silica gel column chromatography or recrystallization.[4]
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of N-(3-Methoxybenzyl)stearamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively address solubility issues encountered with N-(3-Methoxybenzyl)stearamide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as N-(3-methoxybenzyl)-octadecanamide, is a naturally occurring fatty acid amide found in Lepidium meyenii (Maca). It is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and pain pathways.[1][2][3] Structurally, it possesses a long aliphatic chain (stearamide) and a benzyl (B1604629) group, rendering it highly lipophilic with poor aqueous solubility. This characteristic presents a significant challenge for in vitro studies, as the compound may precipitate out of aqueous-based cell culture media and buffers, leading to inaccurate and irreproducible experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its lipophilic nature, this compound requires an organic solvent for initial dissolution. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Based on available data, its solubility in DMSO is approximately 6 mg/mL.[4] For a related compound, stearamide, the solubility is reported to be approximately 20 mg/mL in DMSO and 22 mg/mL in ethanol.[5]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a concentrated organic stock solution of a lipophilic compound is diluted into an aqueous medium. The following troubleshooting guide provides a step-by-step approach to mitigate this problem.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide will help you address the precipitation of this compound in your in vitro assays.
Initial Steps
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved. Visually inspect for any particulates. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Optimize Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Consider reducing the final working concentration.
-
Control Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. Ensure your dilution scheme does not exceed the tolerance of your specific cell line.
Advanced Solubilization Techniques
If precipitation persists, consider the following strategies:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into pre-warmed (37°C) aqueous medium while vortexing gently. This gradual change in solvent polarity can help maintain solubility.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium can help to form micelles that encapsulate the lipophilic compound and improve its stability in solution.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Consider pre-incubating this compound with a suitable cyclodextrin (B1172386) before adding it to your experimental system.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and the related compound, stearamide.
| Compound | Solvent | Solubility |
| This compound | DMSO | ~ 6 mg/mL[4] |
| Stearamide | DMSO | ~ 20 mg/mL[5] |
| Ethanol | ~ 22 mg/mL[5] | |
| Dimethyl formamide | ~ 14 mg/mL[5] | |
| PBS (pH 7.2) | ~ 50 µg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 247.75 µL of DMSO to 1 mg of the compound, which has a molecular weight of 403.64 g/mol ).
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Aqueous Medium
-
Objective: To prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous medium
-
Sterile tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the DMSO stock solution in DMSO if a large dilution factor is required.
-
Add the required volume of the DMSO stock (or intermediate dilution) dropwise to the pre-warmed aqueous medium while gently vortexing. Crucially, add the DMSO stock to the aqueous medium, not the other way around.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use in your experiment.
-
Visualizations
Signaling Pathway of sEH Inhibition
Caption: Inhibition of sEH by this compound enhances the beneficial effects of EETs.
Experimental Workflow for Solubility Testing
Caption: A streamlined workflow for determining the kinetic solubility of a compound in vitro.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot compound precipitation issues.
References
Common challenges in the synthesis of "N-(3-Methoxybenzyl)stearamide"
Technical Support Center: Synthesis of N-(3-Methoxybenzyl)stearamide
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method is the direct thermal amidation of stearic acid with 3-methoxybenzylamine (B130926). This reaction typically involves heating the two reactants, often without a solvent, to drive off water and form the amide bond.[1][2] Alternative methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or a two-step esterification-amidation process where stearic acid is first converted to an ester and then reacted with the amine.[3][4][5]
Q2: My direct amidation reaction is very slow. What can I do to increase the reaction rate?
A2: Several factors can contribute to a slow reaction rate. Consider the following:
-
Temperature: Amidation reactions often require elevated temperatures, typically in the range of 120–180°C.[3] Some catalytic processes can utilize temperatures up to 230°C.[6] Ensure your reaction temperature is adequate.
-
Water Removal: The direct amidation is a condensation reaction that produces water. This water can hydrolyze the amide product, leading to a reversible reaction. It is crucial to remove water as it forms, for example, by using a Dean-Stark apparatus, applying a vacuum, or in a solvent-free system, allowing the water vapor to escape.[1][7]
-
Catalysis: While direct thermal amidation can proceed without a catalyst, various catalysts can accelerate the reaction. Options include borate (B1201080) esters, diammonium acid phosphate, and molybdate (B1676688) catalysts.[3][6][7]
Q3: I am observing low yields of this compound. How can I improve this?
A3: Low yields can be addressed by optimizing several parameters. The troubleshooting workflow below outlines key areas to investigate. A primary reason for low yield is often an incomplete reaction or side reactions. Ensure that the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). Also, consider the stoichiometry of your reactants; using a slight excess of one reactant might drive the reaction to completion, but this can complicate purification.
Q4: What are common by-products in this synthesis, and how can I minimize them?
A4: A common issue in amide synthesis from a carboxylic acid and an amine is the initial acid-base reaction, which forms a stable ammonium (B1175870) carboxylate salt.[7] This salt requires high temperatures to dehydrate to the amide. In syntheses involving other functional groups, side reactions like the formation of esteramides can occur.[3] To minimize by-products, ensure anhydrous conditions and consider using activating agents for the carboxylic acid (e.g., converting it to an acyl chloride) if direct amidation proves problematic, though this adds steps to the synthesis.
Q5: What is the recommended method for purifying the final product?
A5: The most common purification technique is flash column chromatography on silica (B1680970) gel.[1][5] The choice of eluent is critical and typically involves a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). Another reported method involves extraction with a hot solvent like toluene (B28343) followed by recrystallization.[6]
Troubleshooting Guides
Issue: Low Product Yield
If you are experiencing low yields of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
Issue: Product Purity Concerns
If your purified product shows significant impurities, follow this guide.
Caption: Troubleshooting workflow for product purity issues.
Quantitative Data
The following tables summarize reaction conditions from various synthesis protocols for stearamides.
Table 1: Comparison of Synthesis Conditions for Stearamides
| Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Solvent | Reference |
| Direct Amidation | Stearic acid, 3,5-bis(trifluoromethyl)benzylamine | None | 140 | 24 | 41 | Solvent-free | [1] |
| Catalytic Amidation | Stearic acid, Urea | Diammonium acid phosphate | 195 | 3 | 65 | - | [6] |
| Coupled Amidation | Undec-10-enoic acid, 4-Methoxybenzylamine | DCC, DMAP | Room Temp. | - | 90 | - | [5] |
| Thermal Amidation | Stearic acid, Ethanolamine | None | 180 | 1 | 90 | Solvent-free | [3] |
| Catalytic Amidation | Stearic acid, Ethanolamine | CaO | 80 | 3 | 82.38 | Hexane-Isopropanol | [8] |
Experimental Protocols
Protocol 1: Solvent-Free Direct Amidation
This protocol is adapted from the synthesis of a similar N-benzyl stearamide.[1]
-
Reactant Preparation: In an open-topped reaction tube, combine equimolar amounts of stearic acid and 3-methoxybenzylamine.
-
Reaction: Heat the mixture in an oil bath at 140°C for 24 hours.
-
Water Removal: During the reaction, water vapor will condense on the walls of the tube. This should be periodically removed (e.g., with a piece of cotton on a spatula) to drive the equilibrium towards amide formation.[1]
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Purification: The crude product can be purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 2: DCC/DMAP Mediated Amidation
This protocol is based on a general method for fatty acid amide synthesis.[5]
-
Reactant Preparation: Dissolve stearic acid (1 equivalent) and 3-methoxybenzylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, ~0.1 equivalents) to the solution.
-
Coupling Agent: Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Purification: Wash the filtrate sequentially with a dilute acid (e.g., 5% HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Biological Context: Signaling Pathway
This compound has been identified as a natural product from Lepidium meyenii (Maca) and is an inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[9] sEH is involved in the metabolism of epoxy fatty acids (EpFAs), which have anti-inflammatory properties. By inhibiting sEH, the levels of beneficial EpFAs are increased, leading to a reduction in inflammatory pain.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nanotrun.com [nanotrun.com]
- 5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2606915A - Catalytic process for preparing amides - Google Patents [patents.google.com]
- 7. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. arpnjournals.org [arpnjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Oral Bioavailability of N-(3-Methoxybenzyl)stearamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of N-(3-Methoxybenzyl)stearamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro Caco-2 permeability assay shows low apparent permeability (Papp) for this compound. What are the potential reasons and next steps?
A1: Low apparent permeability (Papp) in a Caco-2 assay for a lipophilic compound like this compound can stem from several factors:
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Poor Aqueous Solubility: The compound may not be sufficiently dissolved in the assay buffer to be available for transport across the cell monolayer. This is a common issue for highly lipophilic molecules.
-
Low Transcellular Permeability: Despite being lipophilic, the molecule's size or structure might hinder its passive diffusion across the cell membrane.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the apical (donor) side, reducing net transport.
-
Cell Monolayer Integrity: While less common with standard protocols, a compromised Caco-2 monolayer could lead to inconsistent and unreliable results.
Troubleshooting Steps:
-
Assess Compound Solubility: Determine the kinetic and thermodynamic solubility of this compound in the assay buffer. If solubility is below the tested concentration, consider using solubility-enhancing excipients in your formulation.
-
Conduct a Bi-directional Permeability Assay: Measure both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Use Efflux Transporter Inhibitors: Co-incubate the compound with known inhibitors of P-gp (e.g., verapamil) or other relevant transporters. A significant increase in A-to-B permeability in the presence of an inhibitor confirms that the compound is an efflux substrate.
-
Verify Monolayer Integrity: Ensure that the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are within the acceptable range for your laboratory's established standards.
Q2: The results from my liver microsome stability assay indicate rapid metabolism of this compound. How can I interpret this and what are the implications for oral bioavailability?
A2: Rapid metabolism in a liver microsome stability assay suggests that this compound is likely a substrate for cytochrome P450 (CYP) enzymes, which can lead to significant first-pass metabolism in the liver. This can severely limit the amount of active compound that reaches systemic circulation after oral administration.
Interpretation and Next Steps:
-
Identify the Metabolites: Use LC-MS/MS to identify the major metabolites formed during the assay. Common metabolic pathways for N-benzyl fatty acid amides include hydroxylation of the aromatic ring and N-dealkylation.
-
Determine which CYP Isoforms are Responsible: Use specific chemical inhibitors or recombinant human CYP enzymes to identify the primary CYP isoforms involved in the metabolism. This information is valuable for predicting potential drug-drug interactions.
-
Consider Prodrug Strategies: If metabolism occurs at a specific, non-essential part of the molecule, a prodrug approach could be used to temporarily mask this site and improve metabolic stability.
-
Formulation Strategies to Bypass First-Pass Metabolism: For highly lipophilic compounds, lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and reduces first-pass metabolism in the liver.
Q3: I am considering different formulation strategies to improve the oral bioavailability of this compound. Which approaches are most promising for this type of molecule?
A3: Given the lipophilic nature and probable low aqueous solubility of this compound, several formulation strategies are particularly promising:
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Lipid-Based Formulations: These are often the most effective for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and dissolution in the gastrointestinal tract and may enhance lymphatic uptake.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.
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Particle Size Reduction (Nanonization): Creating a nanosuspension of the drug can increase its surface area, leading to faster dissolution as described by the Noyes-Whitney equation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, increasing their solubility in aqueous environments.
The choice of strategy will depend on the specific physicochemical properties of your compound and the desired release profile. It is often beneficial to screen several approaches in parallel.
Data Presentation
The following tables present illustrative data for this compound and a structurally related compound, N-Benzyl-linoleamide, to demonstrate how quantitative results from bioavailability-enhancing experiments can be structured.
Table 1: In Vitro Permeability and Metabolic Stability of this compound in Different Formulations (Illustrative Data)
| Formulation Strategy | Apparent Permeability (Papp, A-to-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Liver Microsome Half-Life (t½, min) |
| Unformulated Compound (in buffer) | 0.5 ± 0.1 | 5.2 ± 0.8 | 15 ± 3 |
| Nanosuspension | 1.2 ± 0.3 | 4.8 ± 0.6 | 18 ± 4 |
| Solid Dispersion (with PVP-VA) | 2.5 ± 0.5 | 3.5 ± 0.5 | 25 ± 5 |
| SMEDDS | 4.8 ± 0.9 | 1.8 ± 0.3 | 45 ± 8 |
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only and is intended to show the potential effects of different formulation strategies.
Table 2: Pharmacokinetic Parameters of N-Benzyl-linoleamide in Rats Following Oral Administration (100 mg/kg)[1]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₉₆ₕ (ng·h/mL) |
| N-Benzyl-linoleamide | 1050 ± 150 | 3 | 12,500 ± 2,100 |
Data adapted from Singh N, et al. J Nat Prod. 2020;83(12):3689-3697.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound by measuring its transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm². Additionally, perform a Lucifer yellow permeability test to confirm low paracellular flux.
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound (e.g., 10 µM) in pre-warmed HBSS. The final DMSO concentration should be less than 1%.
-
Transport Experiment (A-to-B):
-
Wash the monolayers twice with pre-warmed HBSS.
-
Add 0.4 mL of the dosing solution to the apical (donor) chamber and 1.2 mL of fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.
-
-
Transport Experiment (B-to-A):
-
Follow the same procedure as for A-to-B, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile (B52724) with an internal standard for reaction quenching and sample processing
-
LC-MS/MS system for quantification
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing HLMs (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the pre-warmed HLM solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Sample Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizations
Caption: Formulation strategies to enhance oral bioavailability.
Caption: Workflow for in vitro oral bioavailability assessment.
Caption: Potential metabolic pathways for this compound.
References
"N-(3-Methoxybenzyl)stearamide" dosage and administration route refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)stearamide and related macamides. The information is intended for experimental and research purposes only and is not a substitute for validated institutional protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural product found in Lepidium meyenii (Maca). It is known to be an inhibitor of soluble epoxide hydrolase (sEH), with IC50 values of 0.001 and <0.001 μg/mL for human and mouse sEH, respectively[1]. Related macamides have been investigated for their neuroprotective effects, which are thought to be mediated through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[2][3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is typically supplied as a crystalline solid.[5] For stock solutions, it is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] For biological experiments, further dilutions into aqueous buffers or isotonic saline are recommended. It is advised to minimize the residual amount of organic solvent due to potential physiological effects.[5] Aqueous solutions are not recommended for storage for more than one day.[5] The solid compound should be stored at -20°C.[5][6]
Q3: Is there any available data on the in vivo dosage and administration of this compound?
A3: Currently, there is limited publicly available data on the specific in vivo dosage and administration routes for this compound. However, studies on structurally related macamides, such as N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL), provide some guidance. These compounds have been administered intravenously to rats in studies investigating their anticonvulsant effects.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Buffers | This compound is a lipophilic molecule. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For the final working solution, perform a serial dilution into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects. Sonication may aid in dissolution. |
| Compound Precipitation During Experiment | The compound's solubility limit in the experimental medium has been exceeded. | Re-evaluate the required final concentration. If a high concentration is necessary, consider using a formulation aid such as a cyclodextrin (B1172386) or preparing a nanosuspension. |
| Inconsistent Experimental Results | Potential issues with compound stability, preparation, or administration. | Prepare fresh stock solutions for each experiment. Ensure accurate and consistent dosing. For in vivo studies, consider the formulation and vehicle used for administration, as this can significantly impact bioavailability. |
| Unexpected Biological Effects | Off-target effects of the compound or the vehicle. | Run appropriate vehicle controls in all experiments. If using an organic solvent, ensure the final concentration is well below levels known to cause cellular stress or other biological responses. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on related macamides. Note: This data is for N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL), not this compound.
Table 1: In Vivo Anticonvulsant Activity of Related Macamides in Rats [2]
| Compound | Administration Route | Dose Range (mg/kg) | Effect |
| N-(3-methoxybenzyl)oleamide (3-MBO) | Intravenous | 15.0 - 30.0 | Mild to significant anticonvulsant effect. |
| N-(3-methoxybenzyl)linoleamide (3-MBL) | Intravenous | 0.5 - 5.0 | Significant anticonvulsant effect. |
Table 2: Effective Doses (ED50) of Related Macamides for Seizure Inhibition in Rats [2]
| Compound | Time Post-Administration | ED50 (mg/kg) |
| N-(3-methoxybenzyl)oleamide (3-MBO) | 0.25 h, 0.50 h, 1.0 h, 2.0 h | 9.1 - 12.0 |
| N-(3-methoxybenzyl)linoleamide (3-MBL) | 0.25 h, 0.50 h, 1.0 h, 2.0 h | 3.2 - 5.5 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage of Stock Solution: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the test compound.
-
Application to Cells: Add the final diluted compound or vehicle control to the cell cultures and incubate for the desired period.
Protocol 2: In Vivo Administration of a Test Compound in a Rodent Model (Based on related macamide studies) [2][3]
-
Formulation Preparation: For intravenous administration, the compound may need to be formulated to ensure solubility and stability in a physiologically compatible vehicle. This could involve co-solvents (e.g., a mixture of saline, ethanol, and a surfactant like Tween 80) or a lipid-based formulation.
-
Dose Calculation: Calculate the required dose based on the animal's body weight.
-
Administration: For intravenous injection, administer the formulation slowly into a tail vein.
-
Control Groups: Include a vehicle control group that receives the same formulation without the active compound. A positive control group (e.g., a known anticonvulsant like diazepam) can also be included.
-
Monitoring: Observe the animals for any adverse effects and for the desired therapeutic outcomes according to the experimental design.
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: Proposed mechanism of macamide-induced neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: In Vivo Experiments with N-(3-Methoxybenzyl)stearamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)stearamide in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
A1: this compound is a synthetic macamide, a class of lipophilic molecules. Its primary known biological targets include:
-
Fatty Acid Amide Hydrolase (FAAH): It acts as an inhibitor of FAAH, an enzyme that degrades endocannabinoids like anandamide. By inhibiting FAAH, it can increase endocannabinoid levels, which may lead to analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3]
-
Soluble Epoxide Hydrolase (sEH): It is also an inhibitor of sEH, an enzyme involved in the metabolism of signaling lipids.[4]
-
Wnt/β-catenin Signaling Pathway: Some related macamides have been shown to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for bone formation.[5]
Q2: What are the potential therapeutic applications of this compound based on preclinical studies of related compounds?
A2: Based on in vivo studies of structurally similar macamides, potential therapeutic applications include:
-
Inflammatory Pain: For the alleviation of inflammation-associated pain.[4]
-
Osteoporosis: To promote bone formation.[5]
Q3: What are the challenges associated with the in vivo administration of this compound?
A3: this compound is a lipophilic compound, which presents challenges for in vivo administration, primarily due to its low aqueous solubility. This can lead to issues with formulation, bioavailability, and achieving consistent dosing.
Q4: Are there any known toxicities or adverse effects associated with this compound or related compounds?
A4: There is limited specific toxicity data for this compound. However, in silico predictions for structurally similar macamides suggest a low probability of acute oral toxicity and liver damage.[1] Some in silico models indicate a potential for skin and eye irritation.[1] It is important to note that a clinical trial with a different FAAH inhibitor, BIA 10-2474, resulted in serious neurological adverse events, though this is considered a compound-specific issue rather than a class-wide effect for FAAH inhibitors.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitation in vehicle | Poor solubility of this compound in the chosen vehicle. | 1. Optimize Vehicle Composition: Use a co-solvent system. A mixture of tetraglycol, polyethylene (B3416737) glycol 600 (PEG600), and water (e.g., in a 1:1:3 ratio) has been used for intravenous administration of related macamides in rats.[9] For oral administration, consider using corn oil or formulating as a self-emulsifying drug delivery system (SEDDS). 2. Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle. 3. Heating: Gently warm the vehicle to increase solubility, but ensure the compound is stable at the elevated temperature. |
| Inconsistent or low bioavailability after oral administration | Poor absorption from the gastrointestinal tract due to low solubility and/or first-pass metabolism. | 1. Formulation Enhancement: Utilize lipid-based formulations such as SEDDS or nanoemulsions to improve solubility and absorption. 2. Particle Size Reduction: Micronization or nanonization of the compound can increase its surface area and dissolution rate. 3. Route of Administration: Consider alternative routes like intraperitoneal (IP) injection if oral bioavailability remains a significant issue. |
| High variability in animal response | Inconsistent dosing due to compound precipitation or non-homogenous suspension. Animal-to-animal variability in metabolism. | 1. Ensure Homogenous Formulation: Vortex or sonicate the formulation immediately before each administration to ensure a uniform suspension. 2. Accurate Dosing: Use precise administration techniques (e.g., proper oral gavage or IP injection) and ensure the correct volume is administered based on the animal's body weight. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Observed signs of toxicity or adverse effects (e.g., lethargy, weight loss) | The dose may be too high, or the vehicle may be causing adverse effects. | 1. Dose-Response Study: Conduct a dose-finding study to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. 3. Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, and record body weight and food/water intake regularly. |
| No observable therapeutic effect | The dose may be too low. Poor bioavailability. The compound may not be reaching the target tissue in sufficient concentrations. | 1. Increase the Dose: If no toxicity is observed, consider a dose-escalation study. 2. Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma and tissue concentrations of the compound after administration. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Assess Target Engagement: If possible, measure the activity of the target enzyme (e.g., FAAH) in a relevant tissue to confirm that the compound is reaching its target and exerting a biological effect. |
Quantitative Data from In Vivo Studies with Related Macamides
Table 1: Anticonvulsant Effects of N-(3-Methoxybenzyl)oleamide (3-MBO) and N-(3-Methoxybenzyl)linoleamide (3-MBL) in a Rat Model of Epilepsy [1]
| Treatment Group | Dose (mg/kg, i.v.) | Seizure Inhibition (%) | Mortality (48h post-treatment) (%) |
| Vehicle | - | - | ~67.0% |
| Diazepam | 4.0 | 100.0% | 17.0% |
| Carbamazepine | 25.0 | ~85-92% | 17.0% |
| 3-MBO | 15.0 | Mild | - |
| 3-MBO | 20.0, 25.0, 30.0 | >89.0% | Similar to Carbamazepine |
| 3-MBL | 10.0, 15.0, 20.0 | >90.0% | 0% at 15 and 20 mg/kg |
Table 2: Effects of N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) on Bone Parameters in an Ovariectomized (OVX) Mouse Model of Osteoporosis [5]
| Parameter | OVX + Vehicle | OVX + MBOC |
| Trabecular Thickness | Decreased | Significantly Increased |
| Trabecular Number | Decreased | Significantly Increased |
| Bone Volume/Tissue Volume | Decreased | Significantly Increased |
| Trabecular Separation | Increased | Decreased |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, or a co-solvent system like tetraglycol:PEG600:water at 1:1:3)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Sterile gauze
Procedure:
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. If using a suspension, ensure it is homogenous by vortexing or sonicating immediately before drawing it into the syringe.
-
Animal Restraint: Properly restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Tilt the animal's head downwards to allow the abdominal organs to shift forward.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.
-
If aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Monitor the animal for any signs of distress, pain, or adverse reactions at the injection site.
Protocol 2: Oral Gavage in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Sterile syringes (1 mL)
Procedure:
-
Formulation Preparation: Prepare the dosing solution or suspension. Ensure it is well-mixed before each administration.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent movement. The body should be held in a vertical position.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration: Once the needle is in the stomach, administer the compound slowly to prevent reflux.
-
Withdrawal and Monitoring:
-
Withdraw the needle gently.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the compound from the mouth or nose.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: FAAH Inhibition Pathway.
Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.
Caption: Canonical Wnt/β-catenin Signaling Pathway.
Experimental Workflows
Caption: Troubleshooting Workflow for In Vivo Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
"N-(3-Methoxybenzyl)stearamide" off-target effects and selectivity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)stearamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound, a natural product isolated from Lepidium meyenii (Maca), is recognized as an inhibitor of soluble epoxide hydrolase (sEH).[1] It has shown inhibitory activity against both human (hsEH) and mouse (msEH) forms of the enzyme.[1]
Q2: What are the reported IC50 values for this compound against soluble epoxide hydrolase (sEH)?
A2: The inhibitory potency of this compound against human and mouse soluble epoxide hydrolase is summarized in the table below.
| Target Enzyme | Species | IC50 Value |
| Soluble Epoxide Hydrolase (sEH) | Human (hsEH) | 0.001 µg/mL |
| Soluble Epoxide Hydrolase (sEH) | Mouse (msEH) | <0.001 µg/mL |
Q3: Are there any known off-target effects or a selectivity profile available for this compound?
A3: Currently, publicly available information detailing a broad selectivity profile or specific off-target effects for this compound is limited. The primary reported activity is its inhibition of soluble epoxide hydrolase. Further research is required to comprehensively characterize its interactions with other potential biological targets.
Troubleshooting Guides
Problem: Inconsistent inhibitory activity observed in sEH functional assays.
Possible Causes & Solutions:
-
Compound Solubility: this compound is a lipophilic molecule. Poor solubility in aqueous assay buffers can lead to variable results.
-
Troubleshooting Step: Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing the final dilutions in the assay buffer. The final concentration of the organic solvent should be kept low (typically <0.5%) and consistent across all experimental conditions, including controls.
-
-
Enzyme Activity: Variability in the activity of the recombinant sEH enzyme can affect the measured IC50 values.
-
Troubleshooting Step: Always run a positive control with a known sEH inhibitor (e.g., AUDA) to validate the assay performance. Ensure the enzyme is stored correctly and its activity is verified before starting a new set of experiments.
-
-
Substrate Concentration: The concentration of the substrate used in the assay can influence the apparent IC50 value.
-
Troubleshooting Step: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme to ensure accurate determination of competitive inhibition.
-
Experimental Protocols
Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against sEH.
Materials:
-
Recombinant human or mouse soluble epoxide hydrolase (hsEH or msEH)
-
This compound
-
Positive control inhibitor (e.g., AUDA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., a fluorescent substrate like PHOME)
-
DMSO
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or control solutions to the wells of a microplate.
-
Add the diluted enzyme solution to the wells.
-
Incubate for a pre-determined period at a controlled temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate to each well.
-
-
Data Acquisition: Monitor the enzymatic reaction by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway: Soluble Epoxide Hydrolase (sEH) in the Arachidonic Acid Cascade
Caption: Inhibition of sEH by this compound.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of an inhibitor.
References
Enhancing the purity of "N-(3-Methoxybenzyl)stearamide" preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of N-(3-Methoxybenzyl)stearamide preparations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Amide Bond Formation (Direct Amidation) | Ensure the reaction temperature is sufficiently high (e.g., ~140-180°C) to drive the dehydration reaction. Remove water as it forms, for example, by using a Dean-Stark apparatus or performing the reaction under a stream of inert gas.[1][2][3] |
| Inactive Coupling Reagents (e.g., DCC/DMAP method) | Use fresh or properly stored N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DCC can be deactivated by moisture. Ensure the reaction is performed under anhydrous conditions. |
| Starting Material Degradation | Confirm the purity and integrity of stearic acid and 3-methoxybenzylamine (B130926) before starting the reaction. Stearic acid should be free of lower fatty acid homologs. |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of stearic acid to 3-methoxybenzylamine. A slight excess of the amine can sometimes be used to ensure complete consumption of the carboxylic acid. |
Problem 2: Product Contaminated with Starting Materials
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the limiting reagent is consumed. |
| Ineffective Purification | Unreacted Stearic Acid: Can often be removed by washing the organic phase with a mild aqueous base (e.g., 5% NaHCO₃ solution) during workup. Stearic acid will be deprotonated and move to the aqueous layer, while the amide product remains in the organic layer. |
| Unreacted 3-Methoxybenzylamine: Can be removed by washing the organic phase with a dilute aqueous acid (e.g., 1M HCl) during workup. The amine will be protonated and extracted into the aqueous layer. |
Problem 3: Product Contaminated with By-products
| Possible Cause | Suggested Solution |
| N,N'-Dicyclohexylurea (DCU) from DCC/DMAP method | DCU is sparingly soluble in many organic solvents. A significant portion can be removed by filtration of the reaction mixture.[4] Any remaining DCU can be removed by careful column chromatography or recrystallization. |
| Side reactions from high temperatures | If using the direct amidation method at high temperatures, consider using a lower temperature and a coupling reagent to minimize potential side reactions or degradation. |
Problem 4: Difficulty with Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) are often good choices.[5] A solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) can also be tested. |
| Product Oiling Out | This occurs when the product is insoluble in the solvent even at elevated temperatures, or the solution is too saturated. Ensure the product is fully dissolved at the boiling point of the solvent. If it oils out upon cooling, try using a larger volume of solvent or a different solvent system. |
| No Crystal Formation | The solution may be too dilute. Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal. Cooling the solution in an ice bath can also promote crystallization.[3] |
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: What are the common methods for synthesizing this compound?
-
A1: Two common methods are:
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Direct thermal amidation: This involves heating stearic acid and 3-methoxybenzylamine, often without a solvent, at high temperatures (e.g., 140-180°C).[1][2][3] This method is simple and avoids catalysts but may require high temperatures and long reaction times.
-
Coupling agent-mediated amidation: This reaction is typically performed at room temperature using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[4] This method is milder but introduces by-products like N,N'-dicyclohexylurea (DCU) that must be removed.
-
-
-
Q2: My final product has a low melting point and appears waxy. How can I improve its purity?
-
A2: A low or broad melting point indicates the presence of impurities. The most common impurities are unreacted starting materials or by-products from the synthesis. We recommend purification by column chromatography on silica (B1680970) gel, followed by recrystallization. A solvent system like n-hexane/ethyl acetate is a good starting point for chromatography.[4]
-
-
Q3: What is the white precipitate that forms in my reaction mixture when using DCC?
-
A3: This precipitate is most likely N,N'-dicyclohexylurea (DCU), a by-product of the DCC coupling reaction.[4] Most of it can be removed by filtration before proceeding with the workup and further purification.
-
Analytical & Characterization
-
Q4: How can I confirm the identity and purity of my this compound?
-
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the methoxybenzyl group, the CH₂ group adjacent to the nitrogen, the methoxy (B1213986) group, and the long aliphatic chain of the stearamide moiety.[1][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for characteristic amide bond absorptions (C=O stretch around 1640 cm⁻¹ and N-H stretch around 3300 cm⁻¹).[4]
-
High-Performance Liquid Chromatography (HPLC): To assess purity by detecting and quantifying impurities. A reversed-phase C18 column is often suitable for this type of molecule.[6]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
-
Q5: What are the expected ¹H NMR signals for this compound?
-
A5: Based on analogous structures, you should expect:
-
A triplet around 0.88 ppm (CH₃ of the stearyl chain).
-
A large multiplet between 1.25-1.65 ppm ((CH₂)₁₄ of the stearyl chain).
-
A triplet around 2.20 ppm (CH₂ adjacent to the carbonyl group).
-
A singlet around 3.80 ppm (OCH₃ group).
-
A doublet around 4.45 ppm (CH₂ group attached to the nitrogen).
-
A broad triplet or singlet around 6.0 ppm (NH proton).
-
Multiplets in the aromatic region (approx. 6.80-7.25 ppm) for the protons on the methoxybenzyl ring.[1]
-
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 n-hexane:ethyl acetate).
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should form as the solution cools. For maximum yield, the flask can then be placed in an ice bath.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Diagrams
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102718985A - Synthesis method of N, N'-ethylene bis stearamide-containing environment-friendly composite lubricant - Google Patents [patents.google.com]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-Methoxybenzyl)stearamide Formulation for Improved Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on formulating N-(3-Methoxybenzyl)stearamide for enhanced delivery. Given its lipophilic nature and consequently poor aqueous solubility, this document focuses on strategies to improve its bioavailability, with a particular emphasis on lipid-based nanoformulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a fatty acid amide derived from stearic acid. It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH). Its key properties are summarized in the table below. The high lipophilicity (indicated by a high LogP value) is the primary challenge for its formulation and delivery.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₅NO₂ | [PubChem CID: 71765532] |
| Molecular Weight | 403.6 g/mol | [PubChem CID: 71765532] |
| LogP (calculated) | 9.4 | [PubChem CID: 71765532] |
| Solubility | Poor in water, soluble in organic solvents. | Inferred from high LogP |
| Primary Target | Soluble Epoxide Hydrolase (sEH) | [MedChemExpress] |
Q2: What are the main challenges in formulating this compound?
A2: The primary challenge is its very low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and, consequently, low and variable oral bioavailability. This necessitates the use of advanced formulation strategies to enhance its solubility and absorption.
Q3: What formulation strategies are recommended for a highly lipophilic compound like this compound?
A3: For compounds with high lipophilicity, lipid-based formulations are highly recommended. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids (like stearic acid, which is a component of the molecule itself), surfactants, and water. They can encapsulate lipophilic drugs and offer advantages like controlled release and improved stability.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids.
Q4: How does inhibiting soluble epoxide hydrolase (sEH) work?
A4: Soluble epoxide hydrolase is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic effects. By inhibiting sEH, this compound increases the levels of beneficial EETs, thereby enhancing their protective effects.
Below is a diagram illustrating the signaling pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound as Solid Lipid Nanoparticles (SLNs).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (<70%) | 1. Poor solubility of the drug in the melted lipid. 2. Drug partitioning into the external aqueous phase during homogenization. 3. Premature drug crystallization. | 1. Increase the temperature of the lipid phase (ensure it's below the drug's degradation temperature). 2. Optimize the lipid:drug ratio; a higher lipid concentration may improve solubilization. 3. Use a co-surfactant or a different surfactant to improve drug partitioning into the lipid phase. 4. Ensure rapid cooling of the nanoemulsion to quickly solidify the lipid and trap the drug. |
| Particle Aggregation/Instability | 1. Insufficient surfactant concentration to stabilize the nanoparticle surface. 2. High concentration of nanoparticles. 3. Inappropriate storage conditions (e.g., temperature). 4. Zeta potential is too low (close to zero). | 1. Increase the surfactant concentration. Consider using a combination of surfactants for better steric and electrostatic stabilization. 2. Dilute the nanoparticle dispersion. 3. Store at a recommended temperature (e.g., 4°C). Avoid freezing unless a cryoprotectant is used. 4. Adjust the pH of the aqueous phase to increase the surface charge and thus the zeta potential. |
| Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization (insufficient energy input). 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Aggregation of nanoparticles. | 1. Increase homogenization pressure, sonication time, or stirring speed. 2. Optimize the surfactant concentration to adequately cover the particle surface and prevent ripening. 3. Ensure the temperature of the aqueous phase is sufficiently high during homogenization to prevent premature lipid solidification. |
| Drug Expulsion During Storage | 1. Polymorphic transition of the lipid matrix from a less ordered to a more stable, highly ordered crystalline form. 2. High drug loading that exceeds the solubility limit in the solid lipid. | 1. Use a blend of lipids (to create a less perfect crystal lattice), transitioning from an SLN to an NLC formulation. 2. Reduce the initial drug loading. 3. Store the formulation at a lower temperature to slow down lipid recrystallization. |
Experimental Protocols & Data
Representative Formulation Data
The following tables present hypothetical but realistic data for SLN formulations of this compound, based on typical results for similar lipophilic drugs encapsulated in stearic acid-based nanoparticles.
Table 1: Effect of Lipid:Drug Ratio on SLN Properties (Conditions: Surfactant (Poloxamer 188) at 2% w/v, Homogenization at 15,000 psi for 10 min)
| Formulation ID | Lipid:Drug Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN-A1 | 10:1 | 185 ± 5.2 | 0.21 ± 0.02 | -28.5 ± 1.5 | 92.3 ± 2.1 |
| SLN-A2 | 15:1 | 172 ± 4.8 | 0.19 ± 0.01 | -30.1 ± 1.8 | 95.8 ± 1.9 |
| SLN-A3 | 20:1 | 165 ± 6.1 | 0.18 ± 0.03 | -31.4 ± 2.0 | 97.2 ± 1.5 |
Table 2: Effect of Surfactant Concentration on SLN Properties (Conditions: Lipid:Drug Ratio at 15:1, Homogenization at 15,000 psi for 10 min)
| Formulation ID | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN-B1 | 1.0 | 255 ± 7.3 | 0.35 ± 0.04 | -22.3 ± 2.5 | 88.4 ± 2.8 |
| SLN-B2 | 1.5 | 201 ± 6.5 | 0.24 ± 0.03 | -27.8 ± 1.9 | 93.1 ± 2.2 |
| SLN-B3 | 2.0 | 172 ± 4.8 | 0.19 ± 0.01 | -30.1 ± 1.8 | 95.8 ± 1.9 |
| SLN-B4 | 2.5 | 168 ± 5.0 | 0.18 ± 0.02 | -32.5 ± 1.6 | 96.5 ± 1.7 |
Protocol 1: Preparation of SLNs by High-Pressure Homogenization
This protocol describes a common method for producing SLNs.
Protocol 2: Characterization of SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Method:
-
Dilute the SLN dispersion (e.g., 1:100) with deionized water to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C.
-
For particle size and PDI, perform the measurement at a scattering angle of 173°.
-
For zeta potential, use electrophoretic light scattering mode with appropriate folded capillary cells.
-
Perform all measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method:
-
Separate the unencapsulated drug from the SLNs using ultra-centrifugation (e.g., using Amicon® Ultra filters with a suitable molecular weight cutoff).
-
Collect the filtrate containing the free drug.
-
Disrupt the SLNs in the retentate by adding a suitable organic solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of drug in the filtrate (Free Drug) and in the disrupted SLNs (Encapsulated Drug) using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100
-
-
3. Morphology Analysis:
-
Instrument: Transmission Electron Microscopy (TEM).
-
Method:
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under the TEM to visualize the shape and size of the nanoparticles.
-
Validation & Comparative
A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: N-(3-Methoxybenzyl)stearamide in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(3-Methoxybenzyl)stearamide and other prominent soluble epoxide hydrolase (sEH) inhibitors. The inhibition of sEH is a promising therapeutic strategy for a range of inflammatory, cardiovascular, and pain-related disorders. By preventing the degradation of endogenous anti-inflammatory lipid epoxides, sEH inhibitors can potentiate their beneficial effects. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and other well-characterized sEH inhibitors. It is important to note that direct comparative studies for this compound are limited in publicly available literature.
Table 1: In Vitro Potency (IC50) of sEH Inhibitors
| Inhibitor | Human sEH IC50 (nM) | Rat sEH IC50 (nM) | Mouse sEH IC50 (nM) |
| This compound & related Macamides | 20-300[1][2][3] | 20-300[1][2][3] | 20-300[1][2][3] |
| t-TUCB | <1[4] | Low nM[4] | <1[4] |
| TPPU | 1.1[4] | 2.8[4] | Low nM[4] |
| APAU | Low nM[4] | Low nM | Low nM |
| t-AUCB | Low nM | Low nM | Low nM |
| GSK2256294A | Potent | Potent | Potent |
Note: There is a conflicting report stating an IC50 for this compound of 0.001 and <0.001 µg/nM for human and mouse sEH respectively[5][6]; however, the units are unconventional and the values are anomalously low. The more recent and detailed study on a range of macamides, including the closely related N-benzyl-linoleamide, reports IC50 values in the nanomolar range, which is more consistent with other potent sEH inhibitors.[1][2][3]
Table 2: Pharmacokinetic Parameters of sEH Inhibitors
| Inhibitor | Species | Key Pharmacokinetic Data |
| This compound & related Macamides | Rat | Orally bioavailable with "acceptable pharmacokinetic characteristics"[1][2][3]; specific parameters not detailed. |
| t-TUCB | Cynomolgus Monkey | High plasma concentrations and long half-life after oral administration.[7] |
| TPPU | Cynomolgus Monkey | High plasma concentrations after oral administration.[7] |
| GSK2256294A | Human | Half-life of 25-43 hours.[8] |
| t-AUCB | Mouse | Oral bioavailability of 75±12%.[9] |
A significant gap exists in the publicly available literature regarding the detailed pharmacokinetic profile of this compound, limiting a direct quantitative comparison with other inhibitors.
Experimental Protocols
Fluorescence-Based sEH Inhibitor Screening Assay (IC50 Determination)
This widely used method offers a sensitive and high-throughput approach to determine the potency of sEH inhibitors.[10][11]
Principle:
The assay utilizes a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[10][11] The epoxide ring of PHOME is hydrolyzed by sEH, leading to an intramolecular cyclization. Under basic conditions, this releases a cyanohydrin that rapidly decomposes to the highly fluorescent 6-methoxy-2-naphthaldehyde. The increase in fluorescence is directly proportional to sEH activity.[10][11]
Materials:
-
Recombinant human or other species-specific sEH
-
PHOME substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds and a known sEH inhibitor (positive control) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of sEH and PHOME in the assay buffer. Prepare serial dilutions of the test compounds and positive control.
-
Assay Setup: To the wells of the microplate, add the assay buffer, followed by the test compound dilutions or controls.
-
Enzyme Addition: Add the sEH solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the PHOME substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths are typically 330 nm and 465 nm, respectively.[10][11][12]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase
Caption: The soluble epoxide hydrolase (sEH) signaling pathway.
Experimental Workflow for sEH Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of sEH inhibitors.
Logical Relationship for Comparative Analysis
Caption: Logical framework for the comparative analysis of sEH inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
Comparative efficacy of "N-(3-Methoxybenzyl)stearamide" and anandamide
An objective comparison of the efficacy and mechanisms of action between the endogenous cannabinoid, anandamide (B1667382), and the fatty acid amide, N-(3-Methoxybenzyl)stearamide. This guide is intended for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Anandamide (AEA) , derived from the Sanskrit word "ananda" meaning "joy, bliss, delight," is a pioneering endocannabinoid discovered in 1992.[1] It is an endogenous neurotransmitter that plays a crucial role in the body's endocannabinoid system (ECS) by binding to cannabinoid receptors, the same receptors activated by THC from cannabis.[1][2] Anandamide is involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[2][3] Its signaling is tightly controlled by enzymatic synthesis on demand and rapid degradation, primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5]
This compound is a member of the macamide family, a class of lipophilic constituents found in the Peruvian plant Lepidium meyenii (Maca).[6][7] Unlike anandamide, which acts as a direct agonist at cannabinoid receptors, this compound and related macamides function primarily as inhibitors of the FAAH enzyme.[7][8] By blocking FAAH, these compounds prevent the breakdown of anandamide, leading to elevated endogenous levels of this endocannabinoid and subsequent enhancement of its physiological effects.[6][9] This indirect mechanism of action has positioned FAAH inhibitors as a promising therapeutic strategy for various disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[10][11]
Comparative Efficacy: Quantitative Data
The efficacy of anandamide and this compound can be compared through their distinct interactions with the endocannabinoid system. Anandamide's efficacy is measured by its binding affinity to cannabinoid receptors, while the efficacy of this compound is determined by its potency in inhibiting the FAAH enzyme.
Table 1: Receptor Binding Affinity of Anandamide
| Receptor | Ligand | Ki (nM) | Kd (nM) | Cell Type | Assay Type |
|---|---|---|---|---|---|
| Cannabinoid CB1 | Anandamide | 89 ± 11 | - | Rat Brain Membranes | Radioligand Displacement |
| Cannabinoid CB1 | Anandamide | - | 3.4 ± 0.2 | CHO-CB2R Membranes | Radioligand Saturation ([³H]-WIN 55,212-2) |
| Cannabinoid CB2 | Anandamide | 371 ± 147 | - | Mouse Spleen Membranes | Radioligand Displacement |
| Vanilloid TRPV1 | Anandamide | - | ~3,000 (pEC50 ~5.5) | Rat DRG Cells | Calcium Imaging |
Note: Data for this compound is not included as it is not a direct cannabinoid receptor agonist. Its primary target is the FAAH enzyme.
Table 2: FAAH Inhibition Potency
| Compound | IC50 (µM) | Mechanism of Inhibition | Enzyme Source |
|---|---|---|---|
| N-benzylstearamide* | >100 (initially), <100 (with pre-incubation) | Time-dependent, likely irreversible | Rat Brain Homogenate |
| N-3-methoxybenzyl-linoleamide* | ~50 | Time-dependent, likely irreversible or slowly reversible | Human recombinant FAAH |
| N-(3-Methoxybenzyl)palmitamide* | - (Promising inhibitor) | Not specified | Not specified |
Mechanism of Action: Signaling Pathways
Anandamide Signaling Pathway
Anandamide is synthesized "on-demand" from membrane phospholipids (B1166683) in postsynaptic neurons following an influx of calcium.[4] It then travels retrogradely across the synapse to bind to presynaptic CB1 receptors.[3][4] This binding activates G-proteins, which in turn inhibit adenylyl cyclase, reduce cyclic AMP (cAMP) levels, and modulate ion channels (inhibiting Ca2+ channels and activating K+ channels).[3][13] This cascade ultimately suppresses the release of neurotransmitters.[3][14] Anandamide's action is terminated when it is transported back into the postsynaptic cell and hydrolyzed by the intracellular enzyme FAAH into arachidonic acid and ethanolamine.[4][5]
Caption: Anandamide retrograde signaling at a synapse.
This compound Mechanism of Action
The primary mechanism of this compound is the inhibition of the FAAH enzyme. By binding to FAAH, it prevents the degradation of anandamide. This leads to an accumulation of anandamide in the synaptic space, prolonging its signaling and enhancing its effects at the CB1 receptor. This indirect potentiation of endogenous cannabinoid signaling is a key therapeutic strategy.[6][7]
Caption: FAAH inhibition by this compound.
Experimental Protocols
Protocol 1: Cannabinoid Receptor (CB1) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.
Objective: To measure the binding affinity (Ki) of a ligand by its ability to displace a known radioligand from the CB1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing human CB1 receptors (e.g., HEK-293T or CHO cells) or rat brain homogenates.[15][16]
-
Radioligand: [³H]CP55,940 or [³H]-WIN 55,212-2 (a high-affinity CB1 agonist).[16][17]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[17]
-
Test Compound: Anandamide or other ligands of interest.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).[15][16]
-
Equipment: 96-well plates, filter plates (e.g., GF/C), vacuum manifold, liquid scintillation counter.[17]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the binding buffer.
-
Reaction Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the test compound.
-
For non-specific binding wells, add the high-concentration unlabeled ligand instead of the test compound.
-
For total binding wells, add buffer instead of any competing ligand.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 30-37°C for 60-90 minutes to allow the binding to reach equilibrium.[16][17]
-
Termination and Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.[17]
-
Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total and test compound CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. Anandamide - this endocannabinoid makes us happy | Kalapa Clinic [kalapa-clinic.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of N-(3-Methoxybenzyl)stearamide and Established Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound N-(3-Methoxybenzyl)stearamide with established anticonvulsant drugs. The information is presented to facilitate objective analysis and is supported by available experimental data from preclinical studies.
Executive Summary
This compound belongs to the macamide class of compounds, which have demonstrated neuroprotective properties. While direct experimental data on the anticonvulsant activity of this compound in standardized models is limited, this guide draws comparisons based on structurally similar compounds, primarily N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide. The proposed mechanism of action for these macamides involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This guide contrasts this mechanism and available efficacy data with those of established anticonvulsant drugs that primarily act on voltage-gated sodium channels or enhance GABAergic neurotransmission.
Table 1: Comparative Anticonvulsant Activity (ED50 in mg/kg, i.p. in Mice)
| Compound | Maximal Electroshock (MES) Test | Pentylenetetrazol (PTZ) Test | Proposed Mechanism of Action |
| N-Benzylamide Derivatives | |||
| 1-Cyclopentenecarboxylic acid benzylamide[1] | 85.36 | 1.37 | Not specified |
| (S)-N-Cbz-α-amino-N-methylglutarimide[2] | 36.3 | 12.5 | Not specified |
| Established Anticonvulsants | |||
| Carbamazepine[3] | 11.8 | - | Voltage-gated sodium channel blocker |
| Phenytoin[4] | - | - | Voltage-gated sodium channel blocker |
| Valproic Acid[5] | 370 | 348 | Multiple, including GABA-T inhibition |
| Levetiracetam[6] | Ineffective | Ineffective (acute) | SV2A ligand |
Note: Data for N-benzylamide derivatives are from studies on various substituted benzylamides and may not be directly representative of this compound. The ED50 values for established drugs can vary between studies and animal strains.
Table 2: Neurotoxicity Data (TD50 in mg/kg, i.p. in Mice)
| Compound | Rotarod Test | Protective Index (PI = TD50/ED50) - MES | Protective Index (PI = TD50/ED50) - PTZ |
| N-Benzylamide Derivatives | |||
| 1-Cyclopentenecarboxylic acid benzylamide[1] | - | 2.49 | 1.37 |
| (S)-N-Cbz-α-amino-N-methylglutarimide[2] | - | 1.7 | 5.0 |
| Established Anticonvulsants | |||
| Carbamazepine (B1668303) | - | - | - |
| Phenytoin | - | - | - |
| Valproic Acid | - | - | - |
Note: A higher Protective Index indicates a wider therapeutic window (greater separation between the effective and toxic doses).
Experimental Protocols
Maximal Electroshock (MES) Seizure Test[7][8][9]
The MES test is a widely used preclinical model for generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.
Methodology:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Time of Peak Effect (TPE): The seizure induction is performed at the predetermined TPE of the test compound.
-
Stimulation: A 60 Hz alternating current (typically 50 mA in mice) is delivered for 0.2 seconds via corneal electrodes. Prior to stimulation, a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline are applied to the corneas.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is absent.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Pentylenetetrazol (PTZ) Seizure Test[10][11][12]
The PTZ test is a model for clonic seizures, often used to identify compounds that can raise the seizure threshold.
Methodology:
-
Animal Model: Male CF-1 or C57BL/6 mice are typically used.
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Chemoconvulsant Administration: At the TPE of the test compound, a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) is administered (typically 85 mg/kg for CF-1 mice).
-
Observation: Animals are observed for a period of 30 minutes for the presence or absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure within the observation period.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Rotarod Test for Neurotoxicity[5][13][14][15][16]
The rotarod test is used to assess motor coordination and identify potential neurotoxic side effects of a compound.
Methodology:
-
Apparatus: A rotating rod apparatus (e.g., Rotarod, Ugo Basile) is used. The speed of rotation can be constant or accelerating.
-
Training: Animals are often trained on the apparatus for a set period before the test day to acclimate them.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Testing: At the TPE, mice are placed on the rotating rod.
-
Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is determined.
Signaling Pathways and Mechanisms of Action
This compound and FAAH Inhibition
This compound and related macamides are proposed to act by inhibiting Fatty Acid Amide Hydrolase (FAAH).[7][8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[9][10] By inhibiting FAAH, these compounds increase the levels of AEA in the synapse, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which can result in a reduction of neuronal excitability and thus produce an anticonvulsant effect.[7][9]
Caption: Proposed FAAH inhibition pathway for this compound.
Established Anticonvulsants: Voltage-Gated Sodium Channel Blockers
A major class of established anticonvulsant drugs, including carbamazepine and phenytoin, function by blocking voltage-gated sodium channels.[11][12] These drugs preferentially bind to the inactivated state of the sodium channel, which is more prevalent during the high-frequency neuronal firing that occurs during a seizure.[6] This action prolongs the refractory period of the neuron, preventing the rapid succession of action potentials that underlies seizure activity.[6]
Caption: Mechanism of action for voltage-gated sodium channel blockers.
Established Anticonvulsants: GABAergic Modulators
Another significant class of anticonvulsants, such as benzodiazepines and barbiturates, enhance the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. These drugs act as positive allosteric modulators of the GABA-A receptor.[3][13] By binding to a site on the receptor distinct from the GABA binding site, they increase the frequency or duration of the opening of the associated chloride channel in response to GABA.[13] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
Caption: Mechanism of action for GABA-A receptor positive allosteric modulators.
Conclusion
This compound and its analogs represent a potential new class of anticonvulsant drugs with a novel mechanism of action centered on the endocannabinoid system. The available, albeit limited, preclinical data on related compounds suggest a promising anticonvulsant profile. However, direct comparative studies using standardized models like the MES and PTZ tests are essential to definitively establish its efficacy and safety profile relative to established anticonvulsant drugs. The higher protective indices observed for some N-benzylamide derivatives in the PTZ test warrant further investigation. Future research should focus on obtaining robust quantitative data for this compound in these models to provide a clearer picture of its therapeutic potential.
References
- 1. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. koreascience.kr [koreascience.kr]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
A Comparative Analysis of N-(3-Methoxybenzyl)alkanamides and Diazepam in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of N-(3-Methoxybenzyl)alkanamides and the established benzodiazepine, diazepam, based on available preclinical experimental data. While direct comparative studies on N-(3-Methoxybenzyl)stearamide are limited, this analysis draws upon research conducted on its close structural analogs, N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL), to offer valuable insights for researchers in the field of epilepsy and anticonvulsant drug development.
Executive Summary
Preclinical evidence suggests that synthetic N-(3-Methoxybenzyl)alkanamides, specifically the oleamide (B13806) and linoleamide (B162930) derivatives, exhibit significant anticonvulsant effects in rodent models of seizures. These compounds are proposed to act via a distinct mechanism from diazepam, primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). In a pilocarpine-induced status epilepticus model, N-(3-methoxybenzyl)linoleamide, in particular, demonstrated comparable efficacy to diazepam in inhibiting seizures. Diazepam, a positive allosteric modulator of GABA-A receptors, remains a cornerstone in seizure management. This guide will delve into the quantitative data, experimental methodologies, and proposed mechanisms of action for both classes of compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies, offering a comparative overview of the anticonvulsant efficacy of N-(3-Methoxybenzyl)alkanamides and diazepam. It is crucial to note that the data for the N-(3-Methoxybenzyl)alkanamides is based on the oleamide and linoleamide analogs, as direct studies on the stearamide derivative were not identified.
| Compound | Seizure Model | Animal Model | Administration Route | ED₅₀ (mg/kg) | Seizure Inhibition (%) | Reference |
| N-(3-methoxybenzyl)oleamide (3-MBO) | Pilocarpine-induced status epilepticus | Rat | Intravenous | 9.1 - 12.0 | >89.0% at 20-30 mg/kg | [1] |
| N-(3-methoxybenzyl)linoleamide (3-MBL) | Pilocarpine-induced status epilepticus | Rat | Intravenous | 3.2 - 5.5 | >90.0% at 10-20 mg/kg | [1] |
| Diazepam | Pilocarpine-induced status epilepticus | Rat | Intravenous | Not explicitly stated, but 4.0 mg/kg used as 100% response control | 100% (control) | [1] |
| Diazepam | Pilocarpine-induced seizures | Rat | Intraperitoneal | 4.8 | Not applicable | [2] |
| Diazepam | Pentylenetetrazole (PTZ)-induced seizures | Mouse | Intravenous | 0.53 µmol/kg (approx. 0.15 mg/kg) | Not applicable | [3] |
| Diazepam | Pentylenetetrazole (PTZ)-induced seizures | Mouse | Intravenous | 0.10 - 0.24 | Not applicable | [4] |
Table 1: Comparative Anticonvulsant Efficacy. ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population. Seizure inhibition percentages for 3-MBO and 3-MBL are in comparison to the effect of diazepam.
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a framework for understanding the generation of the comparative data.
Pilocarpine-Induced Status Epilepticus Model (for 3-MBO, 3-MBL, and Diazepam)[1]
-
Animal Model: Male Sprague Dawley rats.
-
Seizure Induction:
-
Animals were pre-treated with scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, seizures were induced by an intraperitoneal (i.p.) injection of pilocarpine (B147212) hydrochloride (350 mg/kg).
-
Seizure activity was observed and scored according to the Racine scale. Status epilepticus (SE) was considered induced upon reaching stage 4 or 5.
-
-
Drug Administration:
-
One hour after the onset of SE, animals were treated intravenously (i.v.) with either the vehicle, diazepam (4 mg/kg), carbamazepine (B1668303) (20 mg/kg), or varying doses of 3-MBO or 3-MBL.
-
-
Efficacy Assessment:
-
The percentage of seizure inhibition was recorded at 0.25, 0.5, 1.0, and 2.0 hours post-treatment. The effect of diazepam was considered as 100% response.
-
The ED₅₀ values for 3-MBO and 3-MBL were calculated from the dose-response curves at these time points.
-
Pentylenetetrazole (PTZ) Seizure Threshold Test (for Diazepam)[3]
-
Animal Model: Male mice.
-
Seizure Induction: Convulsions were induced by an intravenous (i.v.) injection of pentylenetetrazole.
-
Drug Administration: Diazepam was administered intravenously at various time points (1 to 30 minutes) before the PTZ injection.
-
Efficacy Assessment: The ED₅₀, the dose of diazepam that protected 50% of the mice from convulsions, was determined at different time points post-administration.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of N-(3-Methoxybenzyl)alkanamides and diazepam are mediated by distinct molecular mechanisms.
N-(3-Methoxybenzyl)alkanamides: FAAH Inhibition
The proposed mechanism of action for N-(3-Methoxybenzyl)alkanamides involves the inhibition of the fatty acid amide hydrolase (FAAH) enzyme.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the synaptic levels of anandamide. Anandamide, in turn, acts on cannabinoid receptors (primarily CB1), which are known to modulate neuronal excitability and suppress seizures.
Caption: Proposed mechanism of N-(3-Methoxybenzyl)alkanamide action.
Diazepam: GABA-A Receptor Modulation
Diazepam, a benzodiazepine, exerts its anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor.[5][6] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.
Caption: Mechanism of action of diazepam at the GABA-A receptor.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant properties of a test compound in a chemically induced seizure model.
Caption: Generalized workflow for preclinical anticonvulsant testing.
Conclusion
The available preclinical data suggests that N-(3-Methoxybenzyl)alkanamides, particularly the linoleamide derivative, represent a promising class of anticonvulsant compounds with a mechanism of action distinct from that of diazepam. Their efficacy in a model of status epilepticus is comparable to that of diazepam. The proposed FAAH inhibition mechanism offers a novel therapeutic target for seizure control. However, it is imperative to acknowledge that the data for the N-(3-Methoxybenzyl)alkanamides is based on oleamide and linoleamide analogs, and further research is required to specifically evaluate the anticonvulsant profile of this compound and to fully elucidate its therapeutic potential and safety profile in comparison to established antiepileptic drugs like diazepam. Researchers are encouraged to consider these findings in the design of future studies aimed at developing novel and more effective treatments for epilepsy.
References
- 1. mdpi.com [mdpi.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Anticonvulsant potency of unmetabolized diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of benzylamides of some amino acids and heterocyclic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of N-(3-Methoxybenzyl)stearamide and Carbamazepine for Epilepsy Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel compound N-(3-Methoxybenzyl)stearamide and the established antiepileptic drug (AED) carbamazepine (B1668303). The analysis is based on available preclinical data, focusing on their proposed mechanisms of action, efficacy in established animal models of epilepsy, and relevant experimental protocols. This document aims to inform researchers and professionals in the field of drug development about the potential of this compound as a future therapeutic agent for epilepsy.
Executive Summary
Carbamazepine, a cornerstone in epilepsy management for decades, primarily exerts its anticonvulsant effect by blocking voltage-gated sodium channels. In contrast, this compound, a member of the macamide class of compounds, is emerging as a potential antiepileptic agent with a distinct mechanism of action: the inhibition of fatty acid amide hydrolase (FAAH). This inhibition leads to an increase in endogenous anandamide (B1667382) levels, which in turn modulates the endocannabinoid system to produce anticonvulsant effects.[1][2][3][4]
Preclinical evidence from a pilocarpine-induced status epilepticus model in rats suggests that a related compound, N-(3-methoxybenzyl)oleamide (3-MBO), demonstrates anticonvulsant activity, although it appears less potent than its linoleamide (B162930) counterpart (3-MBL) and the established drug, carbamazepine, at the doses tested.[4] Further research is required to fully elucidate the efficacy, safety profile, and pharmacokinetic properties of this compound before any clinical potential can be determined.
Mechanism of Action
The two compounds exhibit fundamentally different approaches to seizure control at the molecular level.
This compound: The proposed mechanism centers on the inhibition of the fatty acid amide hydrolase (FAAH) enzyme.[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the synaptic levels of anandamide.[5][6] Anandamide, in turn, activates cannabinoid receptor type 1 (CB1), which are presynaptically located on neurons. Activation of CB1 receptors generally leads to a reduction in neurotransmitter release, which can dampen excessive neuronal excitability, a hallmark of epileptic seizures.[5][6] Some studies also suggest that macamides might directly bind to the CB1 receptor.[4]
Carbamazepine: The primary and most well-established mechanism of action for carbamazepine is the blockade of voltage-gated sodium channels.[7][8][9] It preferentially binds to the inactivated state of these channels, a state that is more prevalent during the high-frequency neuronal firing that occurs during a seizure.[7][8][9] This binding stabilizes the inactivated state, making the neuron less likely to fire another action potential. This use-dependent and voltage-dependent action allows carbamazepine to selectively reduce the repetitive firing of neurons involved in seizure activity with minimal effect on normal neuronal transmission.[8][9]
Preclinical Efficacy: A Comparative Overview
A key preclinical study provides a direct, albeit limited, comparison of the anticonvulsant effects of N-(3-methoxybenzyl)oleamide (a close structural analog of this compound) and carbamazepine in a rat model of pilocarpine-induced status epilepticus.
Data Presentation
| Parameter | N-(3-Methoxybenzyl)oleamide (3-MBO) | Carbamazepine | Diazepam (Positive Control) |
| Seizure Inhibition (%) | |||
| 0.25 h post-treatment | Ineffective at 5.0 and 10.0 mg/kg.[4] | 92.13%[4] | 100.0%[4] |
| 0.5 h post-treatment | Ineffective at 5.0 and 10.0 mg/kg.[4] | 89.85%[4] | 100.0%[4] |
| 1.0 h post-treatment | Ineffective at 5.0 and 10.0 mg/kg.[4] | 84.45%[4] | 100.0%[4] |
| 2.0 h post-treatment | Ineffective at 5.0 and 10.0 mg/kg.[4] | 78.83%[4] | 100.0%[4] |
| ED₅₀ (mg/kg) | Ranged from 9.1 to 12.0 mg/kg for the more potent analog, 3-MBL.[4] | Not reported in this study. | Not reported in this study. |
Note: The provided study did not report ED₅₀ values for N-(3-methoxybenzyl)oleamide (3-MBO) but did for a closely related and more potent macamide, N-(3-methoxybenzyl)linoleamide (3-MBL), which ranged from 3.2 to 5.5 mg/kg.[4] The data clearly indicates that at the tested doses of 5.0 and 10.0 mg/kg, 3-MBO was not effective in mitigating the signs of pilocarpine-induced status epilepticus, whereas carbamazepine showed significant, though decreasing, efficacy over the 2-hour observation period.[4]
Pharmacokinetic Profile
This compound: There is currently a lack of published in vivo pharmacokinetic data for this compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for related macamides suggest high absorption in the human intestine.[10] However, these are computational predictions and require experimental validation.
Carbamazepine: Carbamazepine is well-characterized pharmacokinetically. It is slowly but almost completely absorbed after oral administration, with peak plasma concentrations reached after 4 to 24 hours. It is approximately 75-80% bound to plasma proteins and is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to an active metabolite, carbamazepine-10,11-epoxide. Carbamazepine is a potent inducer of its own metabolism, which can lead to a decrease in its half-life with chronic use.
| Parameter | Carbamazepine |
| Bioavailability | 75-85%[11] |
| Protein Binding | 75-80%[11] |
| Metabolism | Hepatic (primarily CYP3A4), auto-inducer[11] |
| Active Metabolite | Carbamazepine-10,11-epoxide[11] |
| Elimination Half-life | 36 hours (single dose), 16-24 hours (repeated dosing) |
Experimental Protocols
Pilocarpine-Induced Status Epilepticus in Rats
This model is widely used to study temporal lobe epilepsy, a common form of focal epilepsy in humans.
-
Animals: Adult male Wistar rats (200-290 g) are commonly used.[12]
-
Induction of Status Epilepticus (SE):
-
To minimize the peripheral cholinergic effects of pilocarpine (B147212), animals are pre-treated with a peripheral muscarinic antagonist such as scopolamine (B1681570) methyl nitrate (B79036) (2 mg/kg, i.p.) 30 minutes prior to pilocarpine administration.[12]
-
Pilocarpine hydrochloride is then administered intraperitoneally (i.p.) at a dose of 320 mg/kg to induce SE.[12][13]
-
Animals are observed for behavioral signs of seizures, which are typically scored using a modified Racine scale.
-
-
Racine Scale for Seizure Severity:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Drug Administration: Test compounds (this compound or carbamazepine) or vehicle are administered intravenously at the onset of Stage 3 seizures.
-
Endpoint: The primary endpoint is the inhibition of seizure activity, often quantified as the percentage of animals protected from generalized tonic-clonic seizures or a reduction in the Racine scale score over a specified time period (e.g., 2 hours).
In Silico Analysis of FAAH Inhibition
-
Molecular Docking: Computational studies are performed to predict the binding affinity and interaction of this compound with the active site of the FAAH enzyme.
-
Molecular Dynamics (MD) Simulations: These simulations are used to understand the stability of the ligand-protein complex and to identify key amino acid residues involved in the interaction. These in silico methods suggest a "plugging" effect of macamides on the membrane access channel of FAAH, which could prevent the entry of endocannabinoids to the catalytic site.[1][3]
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Caption: Proposed mechanism of this compound via FAAH inhibition.
Caption: Mechanism of action of Carbamazepine on voltage-gated sodium channels.
Experimental Workflow
Caption: Experimental workflow for the pilocarpine-induced seizure model.
Conclusion and Future Directions
This compound represents a novel investigational compound for the treatment of epilepsy with a mechanism of action that is distinct from the majority of currently available AEDs. Its proposed inhibition of FAAH offers a new therapeutic avenue by modulating the endogenous cannabinoid system. However, the available preclinical data, primarily from a study on its oleamide (B13806) analog, suggests that it may be less potent than the established drug carbamazepine in an acute seizure model.
For drug development professionals and researchers, the following are key considerations for future investigations:
-
Comprehensive Efficacy Studies: The anticonvulsant activity of this compound needs to be evaluated in a wider range of preclinical seizure and epilepsy models, including models of chronic epilepsy and drug-resistant epilepsy.
-
Pharmacokinetic and Safety Profiling: Detailed in vivo studies are essential to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to establish a comprehensive safety and tolerability profile.
-
Mechanism of Action Confirmation: Further studies are needed to definitively confirm FAAH as the primary target and to explore any potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: The difference in potency between the oleamide and linoleamide analogs suggests that SAR studies could lead to the development of more potent and selective FAAH inhibitors based on the macamide scaffold.
References
- 1. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased Seizure Susceptibility and Proconvulsant Activity of Anandamide in Mice Lacking Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In the Rat Hippocampus, Pilocarpine-Induced Status Epilepticus Is Associated with Reactive Glia and Concomitant Increased Expression of CD31, PDGFRβ, and Collagen IV in Endothelial Cells and Pericytes of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre- and Post-Endurance Training Mitigates the Rat Pilocarpine-Induced Status Epilepticus and Epileptogenesis-Associated Deleterious Consequences - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-(3-Methoxybenzyl)stearamide and Other Macamides in Fatty Acid Amide Hydrolase (FAAH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of N-(3-Methoxybenzyl)stearamide and other key macamides, focusing on their inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. The data presented is compiled from peer-reviewed studies to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Macamides, a class of N-benzylamides derived from the maca plant (Lepidium meyenii), have garnered significant interest for their diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. A primary mechanism of action for these compounds is the inhibition of FAAH, which leads to an increase in the levels of endogenous cannabinoids like anandamide. This guide reveals that the potency of FAAH inhibition by macamides is significantly influenced by two structural features: the degree of unsaturation in the fatty acid chain and the substitution on the benzylamine (B48309) moiety. While direct comparative data for this compound is limited, analysis of structurally related macamides indicates that saturated fatty acid chains, such as stearamide, generally exhibit lower inhibitory potency compared to their unsaturated counterparts.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various macamides against human FAAH. Lower IC50 values indicate greater potency.
| Compound | Fatty Acid Chain | Benzylamine Moiety | FAAH Inhibition IC50 (µM) | Reference |
| This compound | Stearic Acid (18:0) | 3-Methoxybenzylamine | >100* | [1] |
| N-Benzylstearamide | Stearic Acid (18:0) | Benzylamine | 43.7 | [2] |
| N-Benzyloleamide | Oleic Acid (18:1) | Benzylamine | 7.9 | [2] |
| N-Benzyllinoleamide | Linoleic Acid (18:2) | Benzylamine | 7.2 | [2] |
| N-Benzyllinolenamide | Linolenic Acid (18:3) | Benzylamine | 8.5 | [2] |
| N-(3-Methoxybenzyl)linoleamide | Linoleic Acid (18:2) | 3-Methoxybenzylamine | 16 | [3] |
*Note: The IC50 value for this compound was not directly available in the reviewed literature. The value presented is for the closely related N-(3-Methoxybenzyl)hexadecanamide (C16 saturated fatty acid chain), which showed FAAH inhibition at >100,000 nM (>100 µM)[1]. This suggests that this compound, with a similar saturated fatty acid chain, would also exhibit low potency.
Structure-Activity Relationship
The compiled data highlights key structure-activity relationships for macamide-mediated FAAH inhibition:
-
Unsaturation in the Fatty Acid Chain: Macamides with unsaturated fatty acid chains (oleic, linoleic, linolenic) are significantly more potent FAAH inhibitors than those with a saturated chain (stearic acid). For instance, N-Benzyloleamide (one double bond) is over 5 times more potent than N-Benzylstearamide (no double bonds)[2].
-
Methoxy (B1213986) Substitution on the Benzylamine Ring: The presence of a methoxy group at the 3-position of the benzylamine ring appears to influence potency. While N-(3-Methoxybenzyl)linoleamide is a potent inhibitor, its IC50 is slightly higher than that of N-Benzyllinoleamide[2][3]. This suggests that while the methoxy group is tolerated, it may not enhance potency in all cases and its effect could be dependent on the fatty acid chain.
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
The most common method for determining the FAAH inhibitory activity of macamides is a fluorescence-based assay.
Principle: This assay measures the hydrolysis of a fluorogenic substrate, arachidonoyl 7-amino-4-methylcoumarin (B1665955) amide (AAMC), by FAAH. The enzymatic cleavage of AAMC releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified to determine the rate of enzyme activity. The presence of an inhibitor will decrease the rate of AMC production.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Arachidonoyl 7-amino-4-methylcoumarin amide (AAMC) substrate
-
Test compounds (macamides) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the human recombinant FAAH to the desired concentration in cold FAAH Assay Buffer.
-
Prepare serial dilutions of the test macamides and a known FAAH inhibitor (positive control) in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. Some studies have shown that certain macamides exhibit time-dependent inhibition[4][5].
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AAMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Continue to monitor the fluorescence kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Mechanism of action of macamides via FAAH inhibition.
Experimental Workflow for Macamide Evaluation
Caption: General workflow for synthesis and evaluation of macamides.
References
- 1. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-Methoxybenzyl)stearamide: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
N-(3-Methoxybenzyl)stearamide, a compound belonging to the macamide class of secondary metabolites found in the Peruvian plant Lepidium meyenii (Maca), has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the efficacy of this compound and its close analogs in various animal models of disease, including epilepsy, pain, inflammation, and osteoporosis. The data is presented to facilitate objective comparison with established alternative treatments.
Mechanism of Action
This compound and related macamides are understood to exert their effects through multiple pathways. A primary mechanism is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme.[1][2] FAAH is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, these compounds increase the levels of endogenous endocannabinoids, which can in turn modulate pain, inflammation, and neuronal excitability.[1][2]
Another key target is the soluble epoxide hydrolase (sEH), which metabolizes anti-inflammatory epoxy fatty acids into less active diols. Inhibition of sEH by macamides can therefore enhance anti-inflammatory responses.[3] Additionally, in the context of bone health, certain macamides have been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical pathway in bone formation.
Efficacy in Animal Models of Disease
Epilepsy
In a preclinical model of epilepsy, the efficacy of N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide, structurally similar to this compound, was compared to the standard anti-convulsant drug, diazepam.
Table 1: Comparison of Anticonvulsant Efficacy in a Pilocarpine-Induced Epilepsy Model in Rats
| Compound | Dose | Efficacy (% Seizure Inhibition vs. Diazepam) | Animal Model | Reference |
| N-(3-Methoxybenzyl)oleamide | 20.0 mg/kg | > 89.0% | Male Sprague Dawley Rats | [4] |
| N-(3-Methoxybenzyl)linoleamide | 10.0 mg/kg | > 90.0% | Male Sprague Dawley Rats | [4] |
| Diazepam (Control) | 4.0 mg/kg | 100% | Male Sprague Dawley Rats | [4] |
Note: The study evaluated multiple doses; the doses presented here represent those with significant anticonvulsant effects.
Inflammatory Pain
N-benzyl-linoleamide, a closely related macamide, has demonstrated efficacy in a lipopolysaccharide (LPS)-induced inflammatory pain model in rats.[3] While direct comparative quantitative data with standard anti-inflammatory drugs from the same study is not available, the study confirms its ability to alleviate inflammatory pain.[3]
To provide a comparative perspective, the following table summarizes the typical efficacy of a standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in a common inflammatory pain model.
Table 2: Efficacy of Ibuprofen in Carrageenan-Induced Paw Edema in Rats (for Comparative Context)
| Compound | Dose | Efficacy (% Inhibition of Paw Edema) | Animal Model | Reference |
| Ibuprofen | 30 mg/kg | ~50-60% | Rats | [5] |
Osteoporosis
In a model of postmenopausal osteoporosis, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (a macamide with a similar benzylamide structure) has shown significant positive effects on bone health.
Table 3: Efficacy in an Ovariectomized (OVX) Mouse Model of Osteoporosis
| Treatment Group | Trabecular Bone Volume/Tissue Volume (%) | Trabecular Number (1/mm) | Trabecular Thickness (mm) | Animal Model |
| OVX + Vehicle | 10.2 ± 1.5 | 2.5 ± 0.4 | 0.041 ± 0.003 | Ovariectomized Mice |
| OVX + Macamide | 15.8 ± 2.1 | 3.5 ± 0.5 | 0.045 ± 0.004* | Ovariectomized Mice |
*p < 0.05 compared to OVX + Vehicle. Data extrapolated from graphical representations in the source study.
Experimental Protocols
Pilocarpine-Induced Epilepsy Model in Rats
Objective: To induce status epilepticus to evaluate the anticonvulsant properties of test compounds.
Methodology:
-
Male Sprague Dawley rats are administered pilocarpine (B147212) (e.g., 350 mg/kg, intraperitoneally) to induce seizures.[4]
-
Seizure activity is observed and scored according to a standardized scale (e.g., Racine scale).[4]
-
Test compounds (N-(3-Methoxybenzyl)oleamide, N-(3-Methoxybenzyl)linoleamide) or a standard anticonvulsant (e.g., diazepam) are administered intravenously after the onset of status epilepticus.[4]
-
The percentage of seizure inhibition is calculated by comparing the seizure severity and duration in the treated groups to the control group.[4]
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute inflammation to assess the anti-inflammatory and analgesic effects of test compounds.
Methodology:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.[6]
-
The test compound (e.g., ibuprofen) or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.[7][8]
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.[6]
Signaling Pathways and Experimental Workflows
FAAH Inhibition Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 3. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study | MDPI [mdpi.com]
- 5. Anti-Inflammatory, Analgesic, Functional Improvement, and Chondroprotective Effects of Erigeron breviscapus (Vant.) Hand.-Mazz. Extract in Osteoarthritis: An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-reactivity Profile of N-(3-Methoxybenzyl)stearamide with Other Hydrolases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of N-(3-Methoxybenzyl)stearamide, a member of the macamide family of compounds, with other hydrolases. The information presented is supported by available experimental data to aid in the evaluation of its selectivity and potential off-target effects.
Introduction
This compound is a naturally derived macamide found in the plant Lepidium meyenii (Maca). Macamides are N-benzylamides of long-chain fatty acids and have garnered interest for their potential biological activities. Understanding the selectivity of such compounds is crucial for their development as research tools or therapeutic agents. This guide focuses on its interaction with various hydrolases, a large class of enzymes that catalyze the cleavage of chemical bonds by the addition of water.
Primary Hydrolase Target: Fatty Acid Amide Hydrolase (FAAH)
Current scientific literature strongly indicates that the primary molecular target for this compound and related macamides is Fatty Acid Amide Hydrolase (FAAH) .[1][2][3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other fatty acid amides.[3] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.
Studies on N-benzylstearamide, a compound structurally very similar to this compound (differing only by the methoxy (B1213986) group on the benzyl (B1604629) ring), have shown it to be a time-dependent inhibitor of FAAH.[1] This suggests an irreversible or slowly reversible mechanism of inhibition. Another closely related macamide, N-(3-methoxybenzyl)linoleamide, also exhibits time-dependent inhibition of FAAH.[2]
Conflicting Reports on Soluble Epoxide Hydrolase (sEH) Inhibition
Some commercial vendors list this compound as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). One vendor reports an IC50 of 16.077 µM for human sEH. However, the same source also reports an exceptionally high potency with unconventional units ("µg/nM"), which is likely a typographical error, raising concerns about the data's reliability. The primary literature cited by the vendor investigates a different, though related, compound (N-Benzyl-linoleamide) as an sEH inhibitor. Given the robust body of research focusing on the FAAH-inhibitory properties of macamides, FAAH is considered the more substantiated primary target. Further independent verification is required to confirm any significant activity against sEH.
Data Presentation: Hydrolase Inhibition Profile
The following table summarizes the available quantitative and qualitative data on the inhibitory activity of this compound and its close analogs against various hydrolases. Due to the limited availability of data for this compound itself, data for structurally related compounds are included for comparison.
| Compound | Target Hydrolase | Species | IC50 Value | Inhibition Type | Source |
| N-benzylstearamide | FAAH | Not Specified | 43.7 µM | Time-dependent | [4] |
| N-(3-Methoxybenzyl)linoleamide | FAAH | Not Specified | Dose-dependent inhibition | Time-dependent | [2] |
| N-(3-Methoxybenzyl)linoleamide | MAGL | Not Specified | No inhibition observed | - | [2] |
| This compound | sEH (human) | Human | 16.077 µM | Not Specified | Commercial Vendor* |
*Data from commercial vendor requires independent verification.
Experimental Protocols
A detailed methodology for a key experiment to determine the inhibitory activity of this compound against FAAH is provided below. This protocol is based on a widely used fluorescence-based assay.
Protocol: In Vitro Fluorescence-Based FAAH Inhibition Assay
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
1. Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate: AMC-arachidonoyl amide (N-arachidonoyl-7-amino-4-methylcoumarin)
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control: A known FAAH inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Enzyme Preparation: Thaw the recombinant human FAAH enzyme on ice and dilute to the desired concentration in cold FAAH Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive control and a vehicle control (buffer with the same concentration of DMSO as the test compound).
-
Assay Reaction: a. To the wells of the 96-well microplate, add the assay buffer. b. Add the test compound dilutions, positive control, or vehicle control to the respective wells. c. To initiate the reaction, add the diluted FAAH enzyme to all wells except the background control wells (which receive buffer instead). d. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the FAAH substrate, AMC-arachidonoyl amide, to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths set for 7-amino-4-methylcoumarin (B1665955) (AMC), typically around 360 nm for excitation and 460 nm for emission. Readings can be taken kinetically over a period (e.g., 30 minutes) or as an endpoint measurement.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the rate of reaction for each concentration of the inhibitor. c. Plot the reaction rate against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Endocannabinoid signaling pathway showing FAAH inhibition.
Experimental Workflow
Caption: Workflow for the in vitro FAAH inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of N-(3-Methoxybenzyl)stearamide for Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of N-(3-Methoxybenzyl)stearamide for neuropathic pain against established first-line treatments. While direct preclinical evidence for this compound in neuropathic pain models is emerging, this document synthesizes the available data on its mechanism of action as a soluble epoxide hydrolase (sEH) inhibitor and the broader therapeutic efficacy of this class of compounds.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and safer analgesics. This compound, a natural product isolated from Lepidium meyenii (Maca), has been identified as a potent soluble epoxide hydrolase (sEH) inhibitor.[1] Inhibition of sEH represents a promising therapeutic strategy for neuropathic pain by augmenting the endogenous levels of anti-inflammatory and analgesic epoxy-fatty acids (EpFAs). Preclinical studies on sEH inhibitors have demonstrated significant efficacy in various animal models of neuropathic pain, suggesting a potential therapeutic role for this compound. This guide compares the mechanistic profile and preclinical data of sEH inhibitors with established neuropathic pain therapies, namely gabapentin, pregabalin, and duloxetine.
Mechanism of Action: A Comparative Overview
The therapeutic approach for neuropathic pain involves modulating various signaling pathways. This compound, through sEH inhibition, presents a distinct mechanism compared to current standards of care.
This compound (as a Soluble Epoxide Hydrolase Inhibitor)
This compound inhibits soluble epoxide hydrolase (sEH), the enzyme responsible for the degradation of epoxy-fatty acids (EpFAs). The accumulation of EpFAs, such as epoxyeicosatrienoic acids (EETs), leads to anti-inflammatory and analgesic effects. This is thought to occur through the modulation of several downstream targets, including peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channels, and the nuclear factor kappa B (NF-κB) signaling pathway.
Established Neuropathic Pain Therapies
-
Gabapentin and Pregabalin (Gabapentinoids): These α2δ ligand drugs bind to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.
-
Duloxetine (Serotonin-Norepinephrine Reuptake Inhibitor - SNRI): Duloxetine potentiates the descending inhibitory pain pathways in the central nervous system by blocking the reuptake of serotonin (B10506) and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, thereby dampening pain signals.
Preclinical Efficacy: A Head-to-Head Look
While direct comparative studies involving this compound are not yet published, research on other potent sEH inhibitors provides a basis for comparison with standard-of-care drugs in preclinical models of neuropathic pain. A study on a water extract of Lepidium meyenii, containing macamides like this compound, has shown efficacy in reducing mechanical hypersensitivity in chronic constriction injury and chemotherapy-induced neuropathic pain models in rats.[2][3]
| Compound/Drug Class | Animal Model | Key Findings | Reference |
| sEH Inhibitors (e.g., AMHDU, t-TUCB) | Diabetic Neuropathy (Mouse/Rat) | Significant reduction in mechanical allodynia, comparable or superior to gabapentin. No significant impact on motor coordination. | --INVALID-LINK--, --INVALID-LINK-- |
| Chemotherapy-Induced Neuropathic Pain (Rat) | Dose-dependent reversal of mechanical allodynia induced by paclitaxel, oxaliplatin, and vincristine. | --INVALID-LINK-- | |
| Chronic Constriction Injury (CCI) (Rat) | Attenuation of mechanical and cold allodynia. | --INVALID-LINK-- | |
| Gabapentin | Diabetic Neuropathy (Mouse) | Effective in increasing mechanical withdrawal thresholds, but can cause sedation and motor impairment at higher doses. | --INVALID-LINK-- |
| Chronic Constriction Injury (CCI) (Rat) | Reduces tactile allodynia and thermal hyperalgesia. | --INVALID-LINK-- | |
| Pregabalin | Chronic Constriction Injury (CCI) / Spared Nerve Injury (SNI) (Rat) | Shows clear analgesic effects against cold allodynia and tactile hyperalgesia. | --INVALID-LINK-- |
| Duloxetine | Chronic Constriction Injury (CCI) / Spared Nerve Injury (SNI) (Rat) | Inhibits tactile allodynia and heat hyperalgesia. | --INVALID-LINK-- |
Signaling Pathway Diagrams
Figure 1: Mechanism of action of this compound via sEH inhibition.
Figure 2: Mechanism of action of Gabapentin and Pregabalin.
Figure 3: Mechanism of action of Duloxetine.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design of comparative studies.
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To induce a reproducible peripheral mononeuropathy that results in behavioral signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision at the mid-thigh level to expose the common sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve, spaced approximately 1 mm apart.
-
The ligatures should be tied until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with 4-0 silk sutures and the skin with wound clips.
-
Allow animals to recover for at least 7 days before behavioral testing.
-
-
Sham Control: The sciatic nerve is exposed in the same manner, but no ligatures are applied.
2. Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Objective: To create a model of neuropathic pain with a highly reproducible and long-lasting behavioral phenotype.
-
Animals: Adult male C57BL/6 mice (20-25g).
-
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are tightly ligated with 5-0 silk suture and then transected distal to the ligation, removing a 2-3 mm piece of the distal nerve stump.
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.
-
The muscle and skin are then closed in layers.
-
Behavioral testing can commence as early as 2 days post-surgery.
-
-
Sham Control: The sciatic nerve and its branches are exposed, but no ligation or transection is performed.
3. Behavioral Testing: Von Frey Test for Mechanical Allodynia
-
Objective: To assess the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
The filament is pressed upwards to cause a slight bend and held for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method of Dixon.
-
4. Behavioral Testing: Hot Plate Test for Thermal Hyperalgesia
-
Objective: To measure the response latency to a thermal stimulus.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52.5 ± 0.5°C).
-
Procedure:
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.
-
Record the latency to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Conclusion and Future Directions
The inhibition of soluble epoxide hydrolase by compounds such as this compound presents a novel and promising mechanism for the treatment of neuropathic pain. Preclinical data for the broader class of sEH inhibitors suggest comparable or even superior efficacy to established first-line therapies like gabapentin, with a potentially favorable side effect profile, particularly concerning motor and cognitive function.
Further research is warranted to directly evaluate the efficacy and safety of this compound in validated animal models of neuropathic pain and to directly compare its performance against current standards of care. Such studies will be critical in validating its therapeutic potential and advancing this compound towards clinical development for the management of neuropathic pain.
Experimental Workflow Diagram
Figure 4: General experimental workflow for preclinical validation.
References
Safety Operating Guide
Proper Disposal of N-(3-Methoxybenzyl)stearamide: A Guide for Laboratory Professionals
Researchers and laboratory personnel must adhere to all applicable federal, state, and local regulations regarding chemical waste disposal. The following procedures are based on established best practices for the management of research chemicals with unknown hazard characteristics.
Personal Protective Equipment (PPE)
Before handling N-(3-Methoxybenzyl)stearamide for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood.
Waste Collection and Segregation
Proper collection and segregation of chemical waste is critical to ensure safe handling and disposal.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the sink.
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, spatulas, and disposable gloves, in a designated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be treated as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
Waste Container and Labeling
The proper containment and labeling of waste are essential for regulatory compliance and the safety of all personnel.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container should be in good condition and appropriate for the type of waste (solid or liquid).
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1429659-99-3"
-
An indication of the potential hazards (e.g., "Caution: Handle as a hazardous chemical with unknown toxicity").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory until it is collected for disposal.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. The container must be kept closed at all times except when adding waste.
Arranging for Final Disposal
The final disposal of this compound must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste pickup. Contact your EHS department to schedule a collection of the hazardous waste container.
-
Documentation: Complete any required waste manifests or disposal forms provided by your EHS department.
Summary of Disposal Procedures
| Procedure | Requirement |
| Personal Protective Equipment | Nitrile gloves, safety glasses/goggles, lab coat. Respirator if dust is generated. |
| Waste Collection | Collect as solid or liquid hazardous waste. Do not mix with other waste streams. |
| Prohibited Disposal Methods | Do not dispose of in general trash or down the drain. |
| Waste Container | Chemically compatible, leak-proof container with a secure lid. |
| Waste Labeling | "Hazardous Waste" label with full chemical name, CAS number, hazard warning, and date. |
| Laboratory Storage | Designated, secure Satellite Accumulation Area. Keep container closed. |
| Final Disposal | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. |
Disposal Workflow
Caption: Disposal workflow for this compound.
Personal protective equipment for handling N-(3-Methoxybenzyl)stearamide
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling N-(3-Methoxybenzyl)stearamide. The following table summarizes the recommended protective gear based on standard laboratory safety protocols for unknown or novel compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard.[1][2] | To protect eyes from splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and close-toed footwear are mandatory.[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required.[1][3] | To avoid inhalation of dust, fumes, or vapors. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, consider additional protective clothing.[1] | To protect personal clothing and skin from contamination. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks during the handling of this compound.
1. Pre-Experiment Preparation:
-
Ensure that a chemical fume hood is operational and available.[1]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.[1]
-
Assemble all necessary PPE and ensure it is in good condition.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clear the work area of any unnecessary items to avoid clutter and potential cross-contamination.[3]
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[3]
-
Use anti-static weighing dishes to prevent the powder from scattering.[3]
-
Handle the compound gently to avoid creating dust.
-
Never return unused chemicals to the original container to avoid contamination.[3]
3. Dissolving and Use in Experiments:
-
When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.
-
If the dissolution process is exothermic or produces gas, ensure adequate ventilation and pressure relief.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a general guideline for a novel research chemical:
-
Waste Collection: Collect all waste containing the compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is known.
-
Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in the designated solid chemical waste stream.
-
Empty Containers: Rinse empty containers thoroughly and dispose of them according to institutional guidelines.
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of a research chemical like this compound.
Caption: Workflow for Safe Handling of Research Chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

